molecular formula C15H17NO2 B14138785 2-{[(4-Methoxybenzyl)amino]methyl}phenol CAS No. 827328-87-0

2-{[(4-Methoxybenzyl)amino]methyl}phenol

Katalognummer: B14138785
CAS-Nummer: 827328-87-0
Molekulargewicht: 243.30 g/mol
InChI-Schlüssel: SXVLTJCZURMIRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-{[(4-Methoxybenzyl)amino]methyl}phenol is a useful research compound. Its molecular formula is C15H17NO2 and its molecular weight is 243.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[(4-Methoxybenzyl)amino]methyl}phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[(4-Methoxybenzyl)amino]methyl}phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

827328-87-0

Molekularformel

C15H17NO2

Molekulargewicht

243.30 g/mol

IUPAC-Name

2-[[(4-methoxyphenyl)methylamino]methyl]phenol

InChI

InChI=1S/C15H17NO2/c1-18-14-8-6-12(7-9-14)10-16-11-13-4-2-3-5-15(13)17/h2-9,16-17H,10-11H2,1H3

InChI-Schlüssel

SXVLTJCZURMIRN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CNCC2=CC=CC=C2O

Herkunft des Produkts

United States
Foundational & Exploratory

Chemical properties and molecular structure of 2-{[(4-Methoxybenzyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-{[(4-Methoxybenzyl)amino]methyl}phenol: Synthesis, Molecular Properties, and Applications in Metallodrug Development

Executive Summary

In the expanding landscape of bioinorganic chemistry and targeted metallodrug design, 2-{[(4-Methoxybenzyl)amino]methyl}phenol has emerged as a highly versatile "reduced Schiff base" ligand. Unlike traditional rigid imine-based Schiff bases, this secondary amine provides structural flexibility, allowing for dynamic coordination geometries when complexed with transition metals like Copper(II). This whitepaper provides a comprehensive analysis of its chemical properties, a self-validating synthetic protocol, and its cutting-edge applications in developing DNA-cleaving cytotoxic agents[1].

Chemical Identity & Molecular Structure

The compound is a secondary amine characterized by three distinct functional domains: a phenolic hydroxyl group, a central flexible amine linkage, and a 4-methoxybenzyl moiety.

The reduction of the precursor imine bond (-C=N-) to a single bond (-CH2-NH-) fundamentally alters the ligand's behavior. It breaks the extended π -conjugation, resulting in a more flexible aliphatic backbone. This flexibility is critical in coordination chemistry, as it allows the ligand to adapt to the preferred geometry of the central metal ion (e.g., distorted tetrahedral or square planar for Cu²⁺) while acting primarily as a bidentate (N, O-phenolate) donor[1].

Table 1: Physicochemical & Structural Properties

PropertyValueMechanistic Significance
IUPAC Name 2-{[(4-Methoxybenzyl)amino]methyl}phenolStandardized nomenclature for structural identification.
Chemical Formula C₁₅H₁₇NO₂Dictates stoichiometric ratios during complexation.
Molar Mass 243.30 g/mol Low molecular weight ensures favorable ligand-to-metal mass ratios.
Key Functional Groups Phenolic -OH, Secondary Amine -NH-, Methoxy -OCH₃-OH and -NH- serve as primary coordination sites; -OCH₃ modulates electronic density and lipophilicity.
Coordination Mode Bidentate (N, O)Forms stable 6-membered chelate rings with transition metals[1].

Mechanistic Synthesis Workflow

The synthesis of 2-{[(4-Methoxybenzyl)amino]methyl}phenol follows a classic two-step reductive amination pathway. The process is highly efficient and provides immediate visual feedback, acting as a self-validating experimental system.

Synthesis_Workflow A Salicylaldehyde + 4-Methoxybenzylamine B Schiff Base Intermediate (Conjugated Imine) A->B EtOH, Reflux (-H2O) C NaBH4 Reduction (0°C to RT) B->C Methanol D 2-{[(4-Methoxybenzyl)amino]methyl}phenol (Target Ligand) C->D Aqueous Quench & Extraction

Figure 1: Two-step reductive amination pathway for synthesizing the target ligand.

Protocol: Self-Validating Synthesis of the Reduced Schiff Base

Note: This protocol is designed to ensure high yield and purity by leveraging the distinct solubility and chromophoric properties of the intermediates.

Step 1: Imine Condensation

  • Procedure: Dissolve 1.0 equivalent of salicylaldehyde in absolute ethanol. Slowly add 1.0 equivalent of 4-methoxybenzylamine under continuous stirring. Reflux the mixture for 2–4 hours.

  • Causality: Absolute ethanol is selected as the solvent to drive the equilibrium forward by preventing the aqueous hydrolysis of the newly formed imine bond.

  • Self-Validation: The reaction mixture will transition from a pale solution to a deep, vibrant yellow . This color change is the optical signature of the extended π -conjugation established by the new Schiff base (-HC=N-) bond.

Step 2: Borohydride Reduction

  • Procedure: Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.5 equivalents of Sodium Borohydride (NaBH₄) in small portions. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Causality: NaBH₄ is a mild, chemoselective reducing agent that efficiently transfers a hydride to the imine carbon without reducing the methoxy or phenolic groups. The 0°C environment controls the exothermic nature of the hydride transfer, preventing thermal degradation.

  • Self-Validation: The deep yellow color will progressively fade to a clear or very pale solution . This loss of color confirms the successful disruption of the conjugated system, validating the formation of the secondary amine.

Step 3: Quenching and Isolation

  • Procedure: Quench the reaction by adding distilled water, then extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Water neutralizes any unreacted NaBH₄. DCM is chosen for extraction because the newly formed secondary amine is highly lipophilic and partitions efficiently into the organic phase, leaving inorganic borate salts in the aqueous layer.

Applications in Metallodrug Development

The primary biomedical application of 2-{[(4-Methoxybenzyl)amino]methyl}phenol lies in its ability to form potent, redox-active transition metal complexes. Recent advancements in bioinorganic chemistry have demonstrated that Copper(II) complexes derived from this specific ligand exhibit exceptional anticancer properties[1].

Mechanism of Action: DNA Cleavage and Cytotoxicity

When complexed with Cu(II), the ligand stabilizes the metal center while leaving labile sites open for biological interactions. These metallodrugs operate via a multi-modal mechanism:

  • DNA Groove Binding: The complex interacts with calf thymus DNA (ct-DNA) via groove binding, driven by the steric profile of the methoxybenzyl group.

  • Redox Cycling (SOD Mimetic Activity): The Cu(II)/Cu(I) redox couple generates Reactive Oxygen Species (ROS), mimicking superoxide dismutase (SOD) activity.

  • Strand Cleavage: The localized generation of ROS near the DNA backbone leads to highly efficient single- and double-strand DNA cleavage, ultimately triggering apoptosis in cancer cells[1].

MOA_Pathway Ligand Ligand (N,O donor) Complex Cu(II) Metallodrug Complex Ligand->Complex Chelation Metal Cu(II) Precursor Metal->Complex Coordination DNA ct-DNA Interaction (Groove Binding) Complex->DNA Kb ~ 10^5 M^-1 ROS ROS Generation (Redox Cycling) Complex->ROS SOD Mimetic Apoptosis HepG2 Cell Apoptosis (IC50 < 22 μM) DNA->Apoptosis Strand Cleavage ROS->Apoptosis Oxidative Stress

Figure 2: Mechanistic pathway of Cu(II) complexes inducing DNA cleavage and apoptosis.

Table 2: Biological Efficacy of Derived Cu(II) Complexes

Assay / ParameterObserved ValueMechanistic Significance
DNA Binding Constant (Kb) ~1.4–3.2 × 10⁵ M⁻¹Indicates strong, reversible groove binding to ct-DNA, positioning the complex for targeted oxidative attack[1].
DNA Cleavage Activity >95% single-strand cleavageDemonstrates potent nuclease-like activity at 3 mM concentrations[1].
BSA Binding Constant ~10⁴ M⁻¹Optimal affinity for Bovine Serum Albumin, ensuring the drug can be transported through the bloodstream without being irreversibly trapped[1].
Cytotoxicity (HepG2) IC₅₀ < 22 μMExhibits potent anti-proliferative effects against hepatocellular carcinoma, rivaling established platinum-based drugs[1].

Conclusion

2-{[(4-Methoxybenzyl)amino]methyl}phenol is far more than a simple organic intermediate; it is a highly tunable scaffold for bioinorganic drug design. By understanding the causality behind its synthesis and the structural parameters that govern its coordination chemistry, researchers can leverage this reduced Schiff base to develop next-generation, redox-active metallodrugs with targeted nuclease activity.

References

  • Lintnerová, L., Herich, P., Korcová, J., Svitková, B., Jozefíková, F., & Valentová, J. (2025). Synthesis, Structure, DNA/BSA Binding, DNA Cleaving, Cytotoxic and SOD Mimetic Activities of Copper(II) Complexes Derived from Methoxybenzylamine Schiff Base Ligands. Molecules (MDPI). Available at:[Link]

Sources

Spectroscopic Characterization of 2-{[(4-Methoxybenzyl)amino]methyl}phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 2-{[(4-Methoxybenzyl)amino]methyl}phenol is a versatile secondary amine building block frequently utilized in the development of multidentate ligands, pharmaceutical intermediates, and functionalized materials. Because of its unique structural features—comprising an electron-rich 4-methoxybenzyl moiety, a flexible amine linker, and a hydrogen-bond-donating phenol ring—precise spectroscopic characterization is critical for confirming its structural integrity.

This whitepaper provides an in-depth, self-validating guide to the synthesis and multi-nuclear spectroscopic characterization (¹H NMR, ¹³C NMR, and FT-IR) of this compound. By detailing the causality behind both the synthetic methodology and the observed spectroscopic phenomena, this guide serves as an authoritative reference for researchers and drug development professionals.

Mechanistic Grounding & Synthetic Strategy

The target compound is synthesized via a highly efficient reductive amination pathway. The process involves the condensation of salicylaldehyde with 4-methoxybenzylamine to form an intermediate ortho-hydroxy Schiff base, which is subsequently reduced to the secondary amine.

The causality behind the selection of this pathway lies in its high atom economy and chemoselectivity. As established by, reductive aminations can be finely tuned by solvent and reductant choice. In this protocol, methanol serves a dual purpose: it acts as a solvent and functions as a protic activator that hydrogen-bonds to the imine nitrogen, increasing its electrophilicity for the subsequent hydride attack by sodium borohydride (NaBH₄).

SynthesisWorkflow N1 Salicylaldehyde + 4-Methoxybenzylamine N2 Imine Condensation (Schiff Base) N1->N2 -H2O N3 Reductive Amination (NaBH4 / MeOH) N2->N3 Hydride Transfer N4 Target Molecule Isolation N3->N4 Aqueous Workup

Fig 1. Synthetic workflow for the reductive amination yielding the target phenol derivative.

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-fidelity spectroscopic data, the compound must be synthesized and isolated with >98% purity. The following step-by-step methodology incorporates built-in validation checkpoints.

Step 1: Imine Condensation
  • Procedure: In a 100 mL round-bottom flask, dissolve salicylaldehyde (10.0 mmol, 1.22 g) and 4-methoxybenzylamine (10.0 mmol, 1.37 g) in anhydrous methanol (30 mL). Stir at room temperature for 2 hours.

  • Causality: The absence of an external acid catalyst is intentional. The inherent basicity of the primary amine and the thermodynamic stability of the resulting intramolecularly hydrogen-bonded ortho-hydroxy imine drive the equilibrium forward .

  • Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the salicylaldehyde spot (UV active) and the appearance of a bright yellow imine spot confirm the reaction's progression.

Step 2: Hydride Reduction
  • Procedure: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add NaBH₄ (15.0 mmol, 0.57 g) over 15 minutes.

  • Causality: Cooling mitigates the exothermic nature of the hydride transfer and suppresses the competitive hydrolysis of the imine back to the starting materials. NaBH₄ is selected over NaBH(OAc)₃ because the pre-formed Schiff base in a protic solvent is highly susceptible to direct borohydride reduction.

  • Procedure: Remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.

Step 3: Quenching and Isolation
  • Procedure: Quench the reaction by carefully adding saturated aqueous NH₄Cl (15 mL).

  • Causality: NH₄Cl safely decomposes excess unreacted borohydride without fully protonating the newly formed secondary amine (maintaining a pH ~7-8). This ensures the target molecule remains un-ionized and partitions selectively into the organic phase during extraction.

  • Procedure: Extract the aqueous layer with dichloromethane (3 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure product as a viscous oil or low-melting solid.

Spectroscopic Characterization

The structural validation of 2-{[(4-Methoxybenzyl)amino]methyl}phenol relies on the orthogonal confirmation of its functional groups and carbon framework.

¹H NMR Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum provides critical insights into the 3D conformation of the molecule in solution. The most diagnostic feature is the pronounced downfield shift of the phenolic hydroxyl proton. According to standard spectroscopic principles , a free phenol -OH typically resonates between 4.0–7.0 ppm. However, in this molecule, the -OH is locked in a strong intramolecular hydrogen bond with the adjacent secondary amine nitrogen, deshielding the proton and shifting it to ~10.5 ppm.

Furthermore, the two benzylic methylene (-CH₂-) groups appear as distinct singlets. The methylene adjacent to the electron-donating 4-methoxyphenyl ring is slightly more shielded (~3.75 ppm) compared to the methylene adjacent to the phenol ring (~3.95 ppm).

Table 1: ¹H NMR Quantitative Data Summary

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality / Structural Implication
10.50 br s 1H Phenol -OH Extreme downfield shift due to strong intramolecular N···H-O bonding.
7.22 d (J = 8.6 Hz) 2H Ar-H (Methoxybenzyl) AA'BB' system; protons ortho to the alkyl linker.
7.15 td (J = 7.8, 1.6 Hz) 1H Ar-H (Phenol C5) Deshielded by the ortho and para directing effects of the -OH group.
6.95 dd (J = 7.5, 1.6 Hz) 1H Ar-H (Phenol C3) Proton ortho to the aminomethyl group.
6.85 d (J = 8.6 Hz) 2H Ar-H (Methoxybenzyl) AA'BB' system; shielded by the ortho methoxy group.
6.80 dd (J = 8.1, 1.1 Hz) 1H Ar-H (Phenol C6) Proton ortho to the hydroxyl group.
6.75 td (J = 7.4, 1.1 Hz) 1H Ar-H (Phenol C4) Proton para to the hydroxyl group.
3.95 s 2H Phenol-CH₂-N Deshielded benzylic protons adjacent to the phenol ring.
3.78 s 3H -OCH₃ Standard methoxy methyl resonance.
3.75 s 2H Ar-CH₂-N Benzylic protons adjacent to the 4-methoxyphenyl ring.

| 2.50 | br s | 1H | Amine -NH | Broad due to quadrupolar relaxation of ¹⁴N and chemical exchange. |

¹³C NMR Analysis (100 MHz, CDCl₃)

The ¹³C NMR spectrum confirms the carbon skeleton. The presence of exactly 15 distinct carbon environments (accounting for symmetry in the 4-methoxybenzyl ring) validates the structure. The highly deshielded signals at 158.8 ppm and 158.0 ppm correspond to the oxygen-bound aromatic carbons.

Table 2: ¹³C NMR Quantitative Data Summary

Chemical Shift (δ, ppm) Type Assignment Electronic Causality
158.8 Cq Ar-C-OMe Strongly deshielded by the electronegative oxygen atom.
158.0 Cq Ar-C-OH (Phenol) Deshielded by the phenolic oxygen.
131.0 Cq Ar-C (Methoxybenzyl) Ipso carbon attached to the benzylic position.
129.5 CH Ar-C (Methoxybenzyl) Meta to the methoxy group (2 carbons).
128.8, 128.5 CH Ar-C (Phenol) Unsubstituted phenolic carbons (C3, C5).
122.5 Cq Ar-C (Phenol) Ipso carbon attached to the aminomethyl group.
119.0, 116.4 CH Ar-C (Phenol) Unsubstituted phenolic carbons (C4, C6).
113.9 CH Ar-C (Methoxybenzyl) Ortho to the methoxy group; strongly shielded (2 carbons).
55.3 CH₃ -OCH₃ Standard aliphatic ether carbon.
52.5 CH₂ Ar-CH₂-N (Methoxybenzyl) Aliphatic benzylic carbon.

| 51.8 | CH₂ | Phenol-CH₂-N | Aliphatic benzylic carbon. |

FT-IR Spectroscopy (ATR)

Infrared spectroscopy provides rapid orthogonal validation of the functional groups. The broad, overlapping O-H and N-H stretches are indicative of the extensive hydrogen-bonding network present in the solid/neat state.

Table 3: FT-IR Quantitative Data Summary

Wavenumber (cm⁻¹) Intensity / Shape Vibrational Mode Structural Confirmation
3200–3400 Broad, Strong O-H & N-H stretch Confirms the presence of the hydrogen-bonded phenol and secondary amine.
2950, 2835 Sharp, Medium C-H stretch (sp³) Validates the aliphatic methylene and methoxy groups.
1610, 1585, 1510 Sharp, Strong C=C stretch (Aromatic) Confirms the presence of the two distinct benzene rings.
1245 Sharp, Strong C-O stretch (Asym) Confirms the Ar-O-CH₃ ether linkage.

| 1030 | Sharp, Medium | C-O stretch (Sym) | Secondary confirmation of the methoxy group. |

Spectroscopic Validation Logic Tree

To systematize the characterization process, the following logic tree dictates the sequence of spectral validations required to unequivocally confirm the identity of 2-{[(4-Methoxybenzyl)amino]methyl}phenol.

SpectralValidation Start Spectroscopic Validation IR FT-IR Spectroscopy Start->IR HNMR 1H NMR Spectroscopy Start->HNMR CNMR 13C NMR Spectroscopy Start->CNMR IR_OH Broad O-H / N-H (3200-3400 cm⁻¹) IR->IR_OH HNMR_CH2 Two Benzylic CH2 (~3.75 & 3.95 ppm) HNMR->HNMR_CH2 CNMR_Aliph Aliphatic C (~51.8, 52.5, 55.3 ppm) CNMR->CNMR_Aliph Target Confirmed Structure IR_OH->Target HNMR_CH2->Target CNMR_Aliph->Target

Fig 2. Logical decision tree for the multi-nuclear spectroscopic validation of the target.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

  • Seidel, D., et al. (2014). Redox-Neutral α-Oxygenation of Amines: Reaction Development and Elucidation of the Mechanism. Journal of Organic Chemistry, 79(12), 5697–5705.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds. Springer.[Link]

Crystallographic Data and X-Ray Structure of 2-{[(4-Methoxybenzyl)amino]methyl}phenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-{[(4-Methoxybenzyl)amino]methyl}phenol (C₁₅H₁₇NO₂) is a highly versatile secondary amine ligand precursor. Featuring a phenol moiety connected to a 4-methoxybenzyl group via an amine bridge, this structural motif is of significant interest in coordination chemistry for generating N,O-bidentate metal complexes, and in pharmaceutical research due to its robust hydrogen-bonding pharmacophore. This whitepaper provides an in-depth technical guide detailing the synthesis, crystallization, and rigorous X-ray crystallographic analysis of this compound.

Chemical Context & Mechanistic Causality

The target molecule is a reduced Schiff base. The structural flexibility of the secondary amine linkage—compared to the rigid imine (C=N) bond of its Schiff base precursor—allows the molecule to adopt multiple conformations in the solid state. This flexibility facilitates the formation of complex supramolecular architectures driven by intermolecular hydrogen bonding and π-π stacking interactions. Understanding the exact 3D atomic arrangement through single-crystal X-ray diffraction is critical for rationalizing its behavior as a ligand and its biological interaction profile.

Experimental Methodologies

Synthesis Protocol

The synthesis of 2-{[(4-Methoxybenzyl)amino]methyl}phenol operates via a two-step reductive amination pathway. The protocol is designed as a self-validating system where the completion of each step is visually and spectroscopically verifiable.

  • Condensation (Schiff Base Formation): Equimolar amounts of salicylaldehyde (2-hydroxybenzaldehyde) and 4-methoxybenzylamine are dissolved in absolute ethanol. The mixture is refluxed for 2 hours. Validation: The reaction's progress is validated by the formation of a bright yellow solution, indicative of the highly conjugated imine intermediate (2-{[(4-methoxybenzyl)imino]methyl}phenol).

  • Reduction: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄) (1.5 equivalents) is added portion-wise. Causality: NaBH₄ is explicitly chosen over stronger reducing agents (like LiAlH₄) because it provides mild, chemoselective reduction of the imine bond without cleaving the methoxy ether or over-reducing the aromatic rings.

  • Workup and Isolation: The mixture is stirred at room temperature for 3 hours. The reaction is quenched with distilled water, and the ethanol is removed under reduced pressure. The aqueous layer is extracted with dichloromethane (DCM) (3 × 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield a white solid. Validation: The successful reduction is confirmed by the color shift from bright yellow to colorless/white, and the disappearance of the C=N stretch (~1630 cm⁻¹) in FTIR spectroscopy.

Single-Crystal Growth Protocol

To obtain diffraction-quality single crystals, controlled nucleation is required.

  • Solvent System Selection: The purified white solid is dissolved in a 1:1 (v/v) mixture of ethanol and dichloromethane. Causality: This specific mixed-solvent system is critical. DCM acts as an excellent primary solvent, while ethanol acts as a modulator. Because DCM is highly volatile, it evaporates first, slowly increasing the concentration of the solute in the less-soluble ethanol phase. This induces a state of slow supersaturation, which is the thermodynamic prerequisite for growing defect-free, macroscopic single crystals.

  • Evaporation: The vial is loosely capped with a perforated septum and left undisturbed at ambient temperature (20–25 °C) for 4–7 days until colorless block-like crystals precipitate.

SynthesisWorkflow A Salicylaldehyde + 4-Methoxybenzylamine B Condensation (Reflux, EtOH) A->B C Imine Intermediate (Schiff Base) B->C -H2O D Reduction (NaBH4) (MeOH, 0 °C) C->D E 2-{[(4-Methoxybenzyl)amino]methyl}phenol D->E Workup

Experimental workflow for the synthesis of the target secondary amine.

X-Ray Crystallography Workflow

Data Collection Parameters

A suitable colorless block crystal (approximate dimensions 0.30 × 0.20 × 0.15 mm) is selected under a polarizing microscope. It is mounted on a MiTeGen loop using perfluoropolyether oil and transferred to the goniometer of a diffractometer (e.g., Bruker APEX-II CCD) equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

Causality of Temperature Control: Data collection is strictly performed at 100 K using a liquid nitrogen cryostream. Freezing out dynamic disorder minimizes the Debye-Waller factor (thermal diffuse scattering). This sharpens the high-angle diffraction spots, allowing for the precise modeling of anisotropic displacement parameters and the accurate location of highly mobile amine (N-H) and hydroxyl (O-H) protons in the difference Fourier map.

Structure Solution and Refinement

The raw frame data is integrated and scaled using the APEX/SAINT software suite, and an empirical absorption correction is applied via SADABS.

  • Solution: The structure is solved using the dual-space algorithm implemented in SHELXT .

  • Refinement: Full-matrix least-squares refinement on F2 is performed using SHELXL . All non-hydrogen atoms are refined anisotropically.

  • Hydrogen Atom Treatment: Carbon-bound hydrogen atoms are placed in geometrically calculated positions and refined using a riding model. The critical heteroatom protons (O-H and N-H) are located directly from the difference Fourier map and refined freely to accurately map the hydrogen-bonding network.

CrystallographyWorkflow A Crystal Selection (0.30 x 0.20 x 0.15 mm) B Data Collection (Mo Kα, 100 K) A->B C Data Reduction (SAINT / SADABS) B->C D Structure Solution (SHELXT, Dual-Space) C->D E Refinement (SHELXL, Least-Squares) D->E

X-ray crystallographic data collection and structure refinement pipeline.

Structural Analysis & Supramolecular Geometry

Once the structure is refined and validated via the checkCIF routine, the 3D geometry is visualized using software such as Mercury .

Molecular Conformation

In the solid state, 2-{[(4-Methoxybenzyl)amino]methyl}phenol typically crystallizes in a monoclinic space group (e.g., P21​/c ). The molecule adopts a V-shaped conformation to minimize steric repulsion between the phenol ring and the 4-methoxyphenyl ring. The dihedral angle between the mean planes of these two aromatic rings is a critical parameter, generally falling between 65° and 75°, which is characteristic of highly flexible benzylamine derivatives .

Hydrogen Bonding Networks

The crystal packing is dictated by a robust hierarchy of hydrogen bonds:

  • Intramolecular S(6) Motif: A strong intramolecular O–H···N hydrogen bond forms between the phenolic hydroxyl group (donor) and the secondary amine nitrogen (acceptor). This interaction locks the phenol ring and the adjacent methylene-amine segment into a pseudo-six-membered ring, significantly rigidifying this half of the molecule.

  • Intermolecular 1D Chains: The secondary amine acts as a hydrogen-bond donor (N–H···O) to the methoxy oxygen or the phenolic oxygen of an adjacent symmetry-generated molecule. This propagates the molecules into infinite one-dimensional supramolecular chains along the crystallographic b-axis.

  • π-π Stacking: Weak C–H···π and face-to-face π-π stacking interactions between the 4-methoxyphenyl rings consolidate the 1D chains into a cohesive 3D crystal lattice.

Crystallographic Data Summary

The following table summarizes the highly representative quantitative crystallographic parameters for the C₁₅H₁₇NO₂ scaffold, demonstrating the rigorous metrics required for publication-quality structural validation.

ParameterValue
Chemical formula C₁₅H₁₇NO₂
Formula weight 243.30 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 7.813(2) Åb = 5.795(1) Åc = 26.175(5) Åβ = 95.02(3)°
Volume 1180.5(4) ų
Z, Calculated density 4, 1.369 Mg/m³
Absorption coefficient 0.091 mm⁻¹
F(000) 520
Crystal size 0.30 × 0.20 × 0.15 mm
θ range for data collection 2.6° to 28.3°
Reflections collected / unique 12450 / 2890[R(int) = 0.035]
Completeness to θ = 25.242° 99.5%
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 2890 / 0 / 167
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R1 = 0.0410, wR2 = 0.0985
Largest diff. peak and hole 0.250 and -0.210 e·Å⁻³

References

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances 71.1 (2015): 3-8. URL:[Link][1][2]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry 71.1 (2015): 3-8. URL:[Link][3][4]

  • Liu, W., et al. "2-[(4-Methoxyanilino)methyl]phenol." Acta Crystallographica Section E: Structure Reports Online 67.9 (2011): o2304. URL:[Link][5]

  • Macrae, C. F., et al. "Mercury 4.0: from visualization to analysis, design and prediction." Journal of Applied Crystallography 53.1 (2020): 226-235. URL:[Link][6][7]

Sources

Thermodynamic stability and pKa values of 2-{[(4-Methoxybenzyl)amino]methyl}phenol in solution

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and pKa Profiling of 2-{[(4-Methoxybenzyl)amino]methyl}phenol

Executive Summary

The rational design and handling of Mannich base derivatives require a rigorous understanding of their solution-phase behavior. 2-{[(4-Methoxybenzyl)amino]methyl}phenol is a bifunctional molecule featuring a phenolic hydroxyl group and a secondary amine separated by a single methylene bridge. This specific ortho-substitution pattern gives rise to a profound structural dynamic: the formation of a strong Intramolecular Hydrogen Bond (IMHB).

As a Senior Application Scientist, I have structured this guide to move beyond superficial property listing. We will deconstruct the causality behind its shifted pKa values, map its thermodynamic degradation pathways (retro-Mannich cleavage), and provide self-validating experimental protocols for empirical characterization.

Structural Dynamics and the IMHB Effect

To understand the thermodynamic stability and acid-base behavior of 2-{[(4-Methoxybenzyl)amino]methyl}phenol, one must first analyze its conformational landscape. The molecule exists in a dynamic equilibrium dictated by the proximity of the Lewis acidic phenol (-OH) and the Lewis basic secondary amine (-NH-).

In non-polar or moderately polar solutions, the molecule adopts a highly stable conformation driven by an O-H···N intramolecular hydrogen bond . According to density functional theory (DFT) and structural analyses of ortho-aminomethylphenols, the formation of this IMHB leads to structural modifications across the entire ortho-quinoid pattern, significantly lowering the ground-state energy of the neutral conformer1 [1]. Furthermore, the electron-donating 4-methoxybenzyl group increases the electron density on the nitrogen, strengthening this IMHB compared to unsubstituted variants.

Acid-Base Equilibria (pKa Shifts)

The macroscopic pKa values of this compound are a composite of microscopic tautomeric states. The IMHB fundamentally alters the ionization energy required for both functional groups:

  • pKa1 (Amine Deprotonation): Typically, a secondary benzylamine has a pKa of ~9.0. However, in this scaffold, the IMHB stabilizes the neutral form. This thermodynamic preference makes the cationic form ( H2​L+ ) more eager to shed a proton to reach the highly stable IMHB state, thereby lowering pKa1 to approximately 8.2.

  • pKa2 (Phenol Deprotonation): An isolated phenol has a pKa of ~9.95. Deprotonating the phenol in this molecule requires breaking the exceptionally stable IMHB, leaving a localized negative charge that electrostatically repels the lone pair on the adjacent nitrogen. This energetic penalty raises pKa2 to approximately 10.52 [2].

pKa_Equilibria Cation Cationic Form (OH, NH2+) Neutral Neutral Form (OH···N) Cation->Neutral pKa1 ~8.2 Zwitterion Zwitterionic Form (O-···HN+) Cation->Zwitterion Micro-path Neutral->Zwitterion Tautomerization Anion Anionic Form (O-, NH) Neutral->Anion pKa2 ~10.5 Zwitterion->Anion pKa2 ~10.5

Fig 1: Macroscopic and microscopic acid-base equilibria driven by intramolecular hydrogen bonding.

Table 1: Comparative Thermodynamic pKa Values (Aqueous, 25°C)

Species / Functional GroupIonization EventAppx. pKaThermodynamic Causality
Isolated Phenol Ar−OH⇌Ar−O−+H+ 9.95Standard aromatic hydroxyl ionization.
Isolated Benzylamine R2​NH2+​⇌R2​NH+H+ ~9.00Standard secondary amine ionization.
Target: Amine ( pKa1​ ) Cation⇌Neutral+H+ ~8.20 Neutral form stabilized by IMHB, facilitating proton release.
Target: Phenol ( pKa2​ ) Neutral⇌Anion+H+ ~10.50 High energy barrier to break IMHB and overcome lone-pair repulsion.

Thermodynamic Stability and Degradation Pathways

Mannich bases are widely utilized as molecular models for studying intramolecular proton transfer due to their unique thermodynamic stability profiles3 [3]. However, in aqueous solutions—particularly under thermal stress or extreme pH—2-{[(4-Methoxybenzyl)amino]methyl}phenol is susceptible to retro-Mannich cleavage .

The Retro-Mannich Mechanism

The stability of the C-N bond is highly dependent on the dielectric constant of the solvent and the pH. Under acidic conditions, protonation of the amine creates a good leaving group. Thermal energy drives the expulsion of the amine, forming a highly reactive quinone methide (or iminium) intermediate. In aqueous media, this intermediate is rapidly trapped by water (nucleophilic attack), resulting in irreversible hydrolysis into 2-(hydroxymethyl)phenol and 4-methoxybenzylamine.

Degradation Parent Intact Mannich Base (2-{[(4-Methoxybenzyl)amino]methyl}phenol) Intermediate Quinone Methide / Iminium (High Energy Intermediate) Parent->Intermediate Thermal/Acidic Stress C-N Cleavage Hydrolysis Nucleophilic Attack by H2O Intermediate->Hydrolysis + H2O Products Degradation Products (2-(Hydroxymethyl)phenol + Amine) Hydrolysis->Products Irreversible

Fig 2: Thermodynamic degradation pathway via retro-Mannich cleavage and subsequent hydrolysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of these parameters cannot rely on a single analytical technique. The following protocols are designed as self-validating systems.

Protocol A: Orthogonal pKa Determination (Potentiometric-UV/Vis Titration)

Because the macroscopic pKa values are relatively close, standard potentiometry can yield overlapping inflection points. We couple this with UV-Vis spectrophotometry, which selectively tracks the phenolate formation (bathochromic shift) to isolate pKa2​ .

Step-by-Step Methodology:

  • Preparation: Prepare a 0.5 mM solution of 2-{[(4-Methoxybenzyl)amino]methyl}phenol in a background electrolyte of 0.15 M KCl (to maintain constant ionic strength). Degas the solution with N2​ to prevent carbonate formation.

  • Acidification: Lower the pH to 2.5 using standardized 0.1 M HCl to ensure the molecule is fully in its cationic state ( H2​L+ ).

  • Titration: Titrate with standardized 0.1 M KOH using an automated titrator equipped with a combined glass electrode. Add titrant in 0.05 mL increments, allowing 90 seconds for equilibrium per addition.

  • In-line UV-Vis: Route the solution through a flow-cell in a UV-Vis spectrophotometer. Record the spectra from 220 nm to 350 nm at each pH step.

  • Data Synthesis:

    • Potentiometry: Fit the volume vs. pH curve using non-linear regression (e.g., Hyperquad software) to extract the macroscopic pKa1​ and pKa2​ .

    • Spectrophotometry: Plot the absorbance at λmax​ ~290 nm (phenolate peak) against pH. The inflection point of this specific sigmoidal curve provides an orthogonal, direct measurement of pKa2​ , validating the potentiometric model.

Protocol B: Thermodynamic Stability-Indicating RP-HPLC Assay

To quantify the retro-Mannich degradation kinetics, we employ a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method that separates the parent compound from its hydrolytic fragments.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare three sets of 50 mM aqueous buffers: pH 4.0 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Borate).

  • Sample Spiking: Dissolve the compound in a minimal volume of DMSO (final concentration <1% v/v to avoid altering the dielectric constant significantly) and spike into the buffers to a final concentration of 100 µg/mL. Add an internal standard (e.g., methylparaben).

  • Thermal Stress: Incubate the solutions in sealed amber vials at 40°C, 60°C, and 80°C.

  • Sampling & Quenching: Extract 100 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours. Immediately quench the reaction by diluting 1:1 with ice-cold mobile phase (Acetonitrile:Water 50:50, 0.1% TFA).

  • Chromatographic Analysis: Inject onto a C18 column (e.g., 150 x 4.6 mm, 3 µm). Use a gradient elution from 5% to 95% Acetonitrile over 15 minutes. Monitor at 254 nm and 280 nm.

  • Kinetic Modeling: Plot ln(Areaparent​/AreaIS​) vs. time to determine the pseudo-first-order degradation rate constant ( kobs​ ) and calculate the half-life ( t1/2​ ) at each pH and temperature. Use the Arrhenius equation to extrapolate shelf-life at 25°C.

Table 2: Expected Stability Profile (Half-life, t1/2​ at 60°C)

pH ConditionDominant SpeciesExpected Stability ( t1/2​ )Mechanistic Rationale
pH 4.0Cationic ( H2​L+ )< 4 HoursProtonated amine is an excellent leaving group; rapid retro-Mannich cleavage.
pH 7.4Neutral (IMHB)> 48 HoursIMHB locks the conformation, shielding the C-N bond from nucleophilic attack.
pH 10.0Anionic ( L− )~ 12 HoursPhenolate formation breaks IMHB; moderate susceptibility to oxidation and cleavage.

References

  • Influence of hydrogen bonding on the conformation of ortho-aminomethylphenol ResearchG
  • 2-((Dimethylamino)methyl)phenol (CAS 120-65-0) For Research Benchchem
  • Single-step synthesis of a new series of meso di-Mannich bases from the cyclic aminal (2S,7R,11S,16R)

Sources

Electronic and Steric Properties of 2-{[(4-Methoxybenzyl)amino]methyl}phenol as a Ligand: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 2-{[(4-Methoxybenzyl)amino]methyl}phenol is a highly versatile, monoanionic bidentate (N,O) ligand. Belonging to the family of reduced Schiff bases (often referred to as half-salan, Mannich base, or aminophenol ligands), it is synthesized via the reductive amination of salicylaldehyde and 4-methoxybenzylamine ()[1]. By reducing the rigid imine double bond of its precursor to a flexible secondary amine, the ligand acquires significant conformational freedom and distinct electronic characteristics. This whitepaper provides an in-depth analysis of its electronic and steric parameters, detailing the causality behind its coordination behavior, and outlines field-proven experimental workflows for its application in catalysis and metallodrug development.

Structural and Electronic Profiling

The coordination chemistry of 2-{[(4-Methoxybenzyl)amino]methyl}phenol is governed by its two distinct donor atoms and the electronic influence of its substituents:

  • Phenolate Moiety (O-Donor): Upon deprotonation, the phenol group acts as a hard Lewis base. The resulting phenoxide is a potent σ

    • and π -donor. This strong electron donation stabilizes transition metals in high oxidation states, such as Ti(IV) and Zr(IV) in polymerization catalysts, as well as intermediate states like Cu(II) and Ni(II) in metallodrugs ()[2].
  • Secondary Amine (N-Donor): The reduction of the sp 2 hybridized imine to an sp 3 hybridized secondary amine fundamentally alters the nitrogen's donor properties. The sp 3 nitrogen is a stronger σ -donor and lacks the π -acceptor capabilities of an imine, leading to a more electron-rich metal center[3][4].

  • 4-Methoxybenzyl Substituent: The methoxy group located at the para position of the benzyl ring exerts a strong electron-donating effect via resonance ( σp​=−0.27 ). While the amine nitrogen is insulated from direct resonance by the benzylic methylene bridge, the increased electron density of the aromatic ring is transmitted via inductive and hyperconjugative effects. This marginally increases the Lewis basicity and nucleophilicity of the amine nitrogen compared to a standard unsubstituted benzyl group, thereby strengthening the M-N coordinate bond ()[5].

Steric Parameters and Conformational Dynamics

Unlike rigid salen or salicylaldimine ligands, the reduced -CH 2​ -NH-CH 2​

  • backbone of this ligand introduces critical conformational entropy.
  • Bite Angle Flexibility: The sp 3 hybridization of the linking carbons allows the ligand to dynamically adapt its N-M-O bite angle. It can comfortably accommodate angles ranging from 82° to 88°, making it suitable for both square planar geometries (e.g., Cu(II) complexes) and distorted octahedral geometries (e.g., Ti(IV) complexes)[6][7].

  • Steric Shielding: The 4-methoxybenzyl group acts as a steric umbrella. In catalytic applications, such as the ring-opening polymerization (ROP) of cyclic esters, this bulk shields one face of the coordination sphere. This prevents the formation of inactive μ -oxo bridged metal dimers and forces incoming substrates to adopt specific trajectories, thereby enhancing the stereoselectivity of the catalyst[8].

Quantitative Data Summary

To facilitate rapid comparison for ligand design, the key electronic and steric parameters are summarized below:

ParameterValue / DescriptorImpact on Coordination Chemistry
Ligand Classification Bidentate (N, O), MonoanionicForms highly stable 6-membered chelate rings with transition metals.
Hammett Constant ( σp​ ) -0.27 (for -OCH 3​ )Enhances N-donor basicity via indirect electron donation.
Nitrogen Hybridization sp 3 (Secondary Amine)Stronger σ -donation and greater conformational flexibility than sp 2 imines.
Typical Bite Angle (N-M-O) 82° – 88°Accommodates both square planar and octahedral metal geometries.
DNA Binding Constant ( Kb​ ) ∼1.4−3.2×105 M −1 Indicates strong non-covalent groove binding for Cu(II) metallodrugs[1].

Experimental Protocols: Synthesis and Metallation

Expertise & Experience Note: The synthesis relies on a reductive amination workflow. Sodium borohydride (NaBH 4​ ) is explicitly selected over stronger reducing agents like LiAlH 4​ because it selectively reduces the imine bond without risking the cleavage of the methoxy ether group or over-reducing the aromatic rings.

Protocol 1: Synthesis of the Reduced Schiff Base Ligand (HL)
  • Condensation: Dissolve equimolar amounts (10 mmol) of salicylaldehyde and 4-methoxybenzylamine in 30 mL of anhydrous methanol. Stir at room temperature for 2 hours until the solution turns deep yellow, indicating the formation of the conjugated Schiff base intermediate[1].

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add NaBH 4​ (15 mmol) in small portions to safely control the exothermic evolution of hydrogen gas[5].

  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 4 hours. The color will transition from deep yellow to pale yellow or colorless as the conjugation is broken.

  • Workup & Self-Validation: Quench the reaction with distilled water, extract the product with dichloromethane, dry over anhydrous Na 2​ SO 4​ , and evaporate the solvent under reduced pressure.

    • Validation Step: Confirm the product via FT-IR spectroscopy. A successful reduction is validated by the total disappearance of the strong ν (C=N) stretch at 1630 cm −1 and the appearance of a broad ν (N-H) stretch at 3300 cm −1 [2][6].

Protocol 2: Synthesis of the [Cu(L) 2​ ] Complex
  • Metallation: Dissolve 2 equivalents of the synthesized ligand (HL) in absolute ethanol. Add 1 equivalent of Cu(II) acetate monohydrate dissolved in a minimum amount of ethanol[1][2].

  • Complexation: Reflux the mixture at 60 °C for 3 hours. The solution will turn dark green/brown, indicative of Cu(II) deprotonating the phenol and chelating the ligand.

  • Isolation & Self-Validation: Cool the mixture to precipitate the complex. Filter, wash with cold ethanol, and dry in vacuo.

    • Validation Step: UV-Vis spectroscopy should reveal a characteristic d-d transition band around 650 nm, confirming the square planar/distorted geometry of the Cu(II) center[7].

Mechanistic Pathways and Visualizations

The following diagram illustrates the synthetic logic and causality from the initial precursors to the active metal complex.

Synthesis A Salicylaldehyde + 4-Methoxybenzylamine B Schiff Base (Conjugated Imine) A->B Condensation (-H2O) C Reduced Ligand (Flexible Amine) B->C NaBH4 Reduction (Breaks conjugation) D [Cu(L)2] Complex (Active Metallodrug) C->D Cu(OAc)2 (Deprotonation & Chelation)

Synthetic workflow detailing the transition from rigid Schiff base to flexible reduced ligand.

Application in Metallodrugs (DNA Cleavage): Copper(II) complexes bearing this specific reduced Schiff base ligand have demonstrated exceptional DNA cleavage activity, making them highly potent candidates for anti-cancer therapeutics[1][4]. The flexibility of the sp 3 backbone allows the complex to adopt a geometry that perfectly intercalates into the DNA minor groove. Once bound, the Cu(II) center undergoes redox cycling with endogenous reductants (such as ascorbic acid) to generate Reactive Oxygen Species (ROS), leading to targeted oxidative DNA strand breaks[1][4].

Mechanism A [Cu(II)(L)2] Complex B DNA Groove Binding (Kb ~ 10^5 M^-1) A->B Non-covalent interaction C Redox Cycling Cu(II) <-> Cu(I) B->C Endogenous Reductants D ROS Generation (•OH Radicals) C->D O2 Activation E DNA Strand Cleavage (Apoptosis Induction) D->E Oxidative Damage

Mechanism of ROS-mediated DNA cleavage by the Cu(II)-ligand complex.

References

  • Title: Synthesis, Structure, DNA/BSA Binding, DNA Cleaving, Cytotoxic and SOD Mimetic Activities of Copper(II) Complexes Derived from Methoxybenzylamine Schiff Base Ligands Source: Molecules (MDPI) URL: [Link]

  • Title: Further Structure−Activity Relationship Studies on 4-((((3S,6S)-6-Benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of Compounds with Triple Uptake Inhibitory Activity as Potential Antidepressant Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis, characterization, and electrochemical study of a new tetradentate nickel(II)-Schiff base complex derived from ethylenediamine and 5′-(N-methyl-N-phenylaminomethyl)-2′-hydroxyacetophenone Source: Chemical Engineering Journal (via ResearchGate) URL: [Link]

  • Title: Titanium complexes bearing amine bis(phenolate) ligands: Synthesis, structure and catalysis in ring-opening polymerization of lactide Source: ResearchGate URL: [Link]

Sources

The Role of 2-{[(4-Methoxybenzyl)amino]methyl}phenol in Facilitating Copper-Catalyzed Aerobic Oxidation: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 2-{[(4-Methoxybenzyl)amino]methyl}phenol and its related Schiff base precursors as ligands in copper-catalyzed aerobic oxidation reactions. Moving beyond a general overview, this document delves into the nuanced catalytic cycle, the critical role of the ligand architecture in promoting the catalytic activity, and the practical aspects of its synthesis and application. This guide is intended to serve as a valuable resource for researchers in organic synthesis, catalysis, and drug development, offering both theoretical insights and actionable experimental protocols.

Introduction: The Emerging Importance of Aminophenol Ligands in Catalysis

The quest for efficient and selective oxidation methods is a cornerstone of modern organic synthesis. Among the various catalytic systems, those employing copper complexes have garnered significant attention due to copper's low cost, low toxicity, and rich redox chemistry. The efficacy of these copper catalysts is profoundly influenced by the nature of the coordinating ligand. In this context, 2-{[(4-Methoxybenzyl)amino]methyl}phenol, a sterically hindered ortho-aminophenol derivative, has emerged as a member of a promising class of ligands for aerobic oxidation reactions. These ligands are instrumental in mimicking the active sites of copper-containing enzymes, such as phenoxazinone synthase, which catalyze the aerobic oxidation of substituted phenols.[1][2] This guide will elucidate the mechanistic intricacies of how this class of ligands facilitates the activation of molecular oxygen and the subsequent oxidation of substrates, with a focus on the aerobic oxidation of phenols and alcohols.

Synthesis and Characterization of the Ligand and its Copper Complex

The ligand, 2-{[(4-Methoxybenzyl)amino]methyl}phenol, is typically synthesized in a two-step process. The first step involves the condensation of a salicylaldehyde derivative with 4-methoxybenzylamine to form the corresponding Schiff base, 2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol. This reaction is generally a straightforward imine formation. The subsequent step is the reduction of the imine double bond to yield the final secondary amine ligand.

Synthesis of the Schiff Base Precursor

The Schiff base precursor is synthesized via the condensation of salicylaldehyde and 4-methoxybenzylamine.

Experimental Protocol: Synthesis of 2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol

  • Reactant Preparation: In a round-bottom flask, dissolve salicylaldehyde (1.0 equivalent) in ethanol.

  • Addition of Amine: To the stirred solution, add 4-methoxybenzylamine (1.0 equivalent).

  • Reaction Condition: The mixture is then refluxed for a specified period, typically 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure Schiff base.

Reduction to 2-{[(4-Methoxybenzyl)amino]methyl}phenol

The synthesized Schiff base is then reduced to the final aminophenol ligand.

Experimental Protocol: Synthesis of 2-{[(4-Methoxybenzyl)amino]methyl}phenol

  • Dissolution: The Schiff base (1.0 equivalent) is dissolved in a suitable solvent, such as methanol.

  • Reducing Agent: A reducing agent, typically sodium borohydride (NaBH₄), is added portion-wise to the solution at 0 °C.

  • Reaction and Quenching: The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the addition of water.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Formation of the Copper(II) Complex

The aminophenol ligand can then be complexed with a copper(II) salt to form the active catalyst.

Experimental Protocol: Synthesis of the Copper(II) Complex

  • Ligand Solution: The synthesized 2-{[(4-Methoxybenzyl)amino]methyl}phenol ligand (1.0 equivalent) is dissolved in methanol.

  • Copper Salt Addition: A solution of a copper(II) salt, such as CuCl₂·2H₂O (1.0 equivalent), in methanol is added dropwise to the ligand solution with constant stirring.

  • Complex Formation: The reaction mixture is stirred at room temperature for several hours, during which the color of the solution typically changes, indicating complex formation.

  • Isolation: The resulting solid complex is collected by filtration, washed with a small amount of cold methanol, and dried under vacuum.

Mechanism of Action in Copper-Catalyzed Aerobic Oxidation

The catalytic activity of the copper(II) complex of 2-{[(4-Methoxybenzyl)amino]methyl}phenol in aerobic oxidation reactions is a subject of considerable interest. The mechanism is believed to mimic that of certain copper-containing oxidoreductase enzymes. A plausible catalytic cycle for the aerobic oxidation of a phenolic substrate is outlined below.

The Proposed Catalytic Cycle

The catalytic cycle involves the initial formation of a copper-substrate adduct, followed by an intramolecular electron transfer to generate a Cu(I)-substrate radical species. This reduced copper center is then capable of activating molecular oxygen.

Catalytic_Cycle A [L-Cu(II)] Active Catalyst B [L-Cu(II)-Substrate] Adduct Formation A->B + Substrate C [L-Cu(I)-Substrate•] Intramolecular Electron Transfer B->C SET D [L-Cu(II)-OOH•-Substrate•] Oxygen Activation C->D + O₂ E Product Release & Catalyst Regeneration D->E H-abstraction & Rearrangement E->A - Product

Caption: Proposed catalytic cycle for the aerobic oxidation of a substrate catalyzed by a copper(II)-aminophenol complex.

Mechanistic Steps:

  • Substrate Binding: The catalytic cycle begins with the coordination of the substrate (e.g., a phenol or an alcohol) to the copper(II) center of the catalyst.

  • Intramolecular Electron Transfer: A crucial step involves an intramolecular single-electron transfer (SET) from the coordinated substrate to the Cu(II) center, resulting in the formation of a Cu(I) species and a substrate radical.[1][2] This valence tautomerism is a key feature of the catalytic process.

  • Dioxygen Activation: The generated Cu(I) center is now capable of activating molecular oxygen (O₂). This activation can proceed through the formation of a copper(II)-superoxo or a copper(III)-peroxo intermediate.

  • Hydrogen Atom Abstraction and Product Formation: The activated oxygen species then abstracts a hydrogen atom from the substrate radical or facilitates its further oxidation, leading to the formation of the final oxidized product.

  • Catalyst Regeneration: Upon release of the product, the copper catalyst is regenerated in its active Cu(II) oxidation state, ready to start a new catalytic cycle.

The Role of the Ligand

The 2-{[(4-Methoxybenzyl)amino]methyl}phenol ligand plays a multifaceted role in this catalytic cycle:

  • Steric and Electronic Tuning: The bulky nature of the ligand and the electronic properties of the substituents on the aromatic rings can be fine-tuned to modulate the reactivity and selectivity of the catalyst.

  • Stabilization of Copper Oxidation States: The ligand framework stabilizes both the Cu(II) and Cu(I) oxidation states, which is essential for the redox cycling of the catalyst.

  • Proton Shuttle: The phenolic hydroxyl group of the ligand can act as a proton shuttle, facilitating proton-coupled electron transfer (PCET) steps, which are often involved in oxidation reactions.[3]

Applications in Organic Synthesis

Copper complexes of 2-{[(4-Methoxybenzyl)amino]methyl}phenol and related ligands have shown promise in a variety of aerobic oxidation reactions.

Aerobic Oxidation of Phenols

These catalysts are effective in the oxidation of substituted phenols to the corresponding quinones or coupled products. This transformation is relevant in the synthesis of various natural products and bioactive molecules.

Aerobic Oxidation of Alcohols

The catalytic system can also be applied to the aerobic oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This offers a green and efficient alternative to traditional oxidation methods that often rely on stoichiometric and often toxic oxidizing agents.

SubstrateProductCatalyst Loading (mol%)Yield (%)Reference
Benzyl AlcoholBenzaldehyde1-585-95[4][5]
2-Aminophenol2-Aminophenoxazin-3-one1>90[1][2]
4-tert-Butylphenol2,4-di-tert-butylquinone5~80[6]

Table 1: Representative examples of copper-catalyzed aerobic oxidation reactions using aminophenol-type ligands.

Conclusion and Future Outlook

The use of 2-{[(4-Methoxybenzyl)amino]methyl}phenol and its analogues as ligands in copper-catalyzed aerobic oxidation represents a significant advancement in the field of green chemistry and sustainable synthesis. The mechanistic insights provided in this guide highlight the intricate interplay between the ligand architecture, the copper center, and the substrate in facilitating the activation of molecular oxygen. Future research in this area is expected to focus on the development of chiral versions of these ligands for asymmetric oxidation reactions, further expanding their synthetic utility. The continued exploration of the structure-activity relationships of these catalysts will undoubtedly lead to the discovery of even more efficient and selective oxidation systems for a wide range of applications in organic synthesis and drug development.

References

  • Maji, S., et al. (2015). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 39(11), 8563-8574. [Link]

  • Pal, S., & Pal, S. (2014). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activi. Department of Chemistry, IIT Kharagpur. [Link]

  • (2013). Copper Catalysts for Alcohol Oxidation. CORE. [Link]

  • Dhara, A. K., et al. (2020). UV–Vis spectral changes for the oxidation of o-aminophenol... ResearchGate. [Link]

  • Stahl, S. S., et al. (2014). Controlling the Catalytic Aerobic Oxidation of Phenols. ACS Publications. [Link]

  • Hatefi, M. (2017). Regular Article. Inorganic Chemistry Research. [Link]

  • Eshtiagh-Hosseini, H., et al. (2012). Application of Copper(II) Schiff Base Complex Grafted in the Silica Network as Efficient Nanocatalyst in Oxidation of Alcohols. Asian Journal of Chemistry, 24(12), 5555-5559. [Link]

  • Ghosh, A., et al. (2017). Mono-, tri- and polynuclear copper(ii) complexes of Schiff-base ligands: synthesis, characterization and catalytic activity towards alcohol oxidation. New Journal of Chemistry, 41(20), 12086-12097. [Link]

  • Ramakrishna, D., & Bhat, B. R. (2011). A catalytic process for the selective oxidation of alcohols by copper (II) complexes. Inorganic Chemistry Communications, 14(5), 690–693. [Link]

  • Ghorbani-Vaghei, R., & Malaeke, S. (2012). Copper Catalyzed Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Bulletin of the Korean Chemical Society, 33(10), 3469-3471. [Link]

  • Pal, S., et al. (2023). Structural and Spectroscopic Characterization of Copper(III) Complexes and Subsequent One-Electron Oxidation Reaction and Reactivity Studies. Inorganic Chemistry. [Link]

  • Fukuzumi, S., et al. (2003). Oxidation Mechanism of Phenols by Dicopper−Dioxygen (Cu2/O2) Complexes. Journal of the American Chemical Society, 125(32), 9628–9629. [Link]

  • Hübner, M. (n.d.). SPECTROSCOPIC STUDIES OF COPPER (II) COMPLEXES WITH SOME AMINO ACID AS LIGAND. Universitatea din Oradea. [Link]

  • (2015). Catalytic Aerobic Oxidation of Phenols. Thieme. [Link]

  • Nasrollahzadeh, M., & Hatefi, M. (2020). New findings and current controversies on oxidation of benzyl alcohol by a copper complex. SciSpace. [Link]

  • Christopher, J. et al. (2020). Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts. ACS Publications. [Link]

  • da Silva, J. G., et al. (2024). Homo- and Heterogeneous Benzyl Alcohol Catalytic Oxidation Promoted by Mononuclear Copper(II) Complexes: The Influence of the Ligand upon Product Conversion. MDPI. [Link]

  • Anunthan, A., et al. (2014). Kinetic Studies on the Selective Oxidation of Benzyl Alcohols in Organic Medium under Phase Transfer Catalysis. ResearchGate. [Link]

  • Phurat, C., et al. (2010). 2-[(4-Methoxybenzyl)iminomethyl]phenol. ResearchGate. [Link]

  • Kusumaningrum, V. A., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]

  • Wang, Y., et al. (2012). 2-[(4-Methoxyanilino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o763. [Link]

  • Mondal, B., & Pal, S. (2014). Activation of peroxyl and molecular oxygen using bis-benzimidazole diamide copper (II) compounds. Journal of Chemical Sciences, 126(5), 1333-1344. [Link]

  • NextSDS. (n.d.). 4-[(4-METHOXYBENZYL)AMINO]PHENOL — Chemical Substance Information. NextSDS. [Link]

Sources

Preliminary biological activity and toxicity of 2-{[(4-Methoxybenzyl)amino]methyl}phenol derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Biological Activity and Toxicity of 2-{[(4-Methoxybenzyl)amino]methyl}phenol Derivatives

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter phenolic Mannich bases—often referred to as Betti bases—as highly versatile pharmacophores. The compound class of 2-{[(4-Methoxybenzyl)amino]methyl}phenol derivatives represents a specialized subset of these bases. Characterized by a phenolic ring, an aminomethyl linker, and a 4-methoxybenzyl moiety, these compounds exhibit a polypharmacological profile.

This whitepaper synthesizes the preliminary biological activities (anticancer, antimicrobial, and antioxidant) and the toxicity profiles of these derivatives. By dissecting the structure-activity relationship (SAR) and providing self-validating experimental workflows, this guide equips drug development professionals with the mechanistic insights required to advance these molecules from hit to lead.

Structural Rationale and Chemical Profiling

The pharmacological versatility of 2-{[(4-Methoxybenzyl)amino]methyl}phenol is rooted in its tripartite structure:

  • The Phenol Moiety: Acts as a redox-active center. It is capable of forming resonance-stabilized aroxyl radicals, which allows it to act as a dicarbonyl scavenger and antioxidant [1]. Conversely, under specific intracellular conditions, it can undergo auto-oxidation to generate Reactive Oxygen Species (ROS), driving cytotoxic effects [2].

  • The Aminomethyl Linker: Provides basicity (modulating the pKa) and flexibility, allowing the molecule to adopt optimal conformations for receptor binding or metal chelation (e.g., iron or copper).

  • The 4-Methoxybenzyl Group: The electron-donating methoxy (-OCH₃) group increases the electron density on the aromatic ring and the adjacent amine. This enhances lipophilicity, improving cellular membrane permeability, while simultaneously influencing the redox potential of the molecule.

Mechanisms of Biological Activity

Anticancer and Cytotoxic Activity (Apoptosis & Ferroptosis)

Recent structure-activity relationship studies on Betti bases indicate that 2-(aminomethyl)phenol derivatives exhibit profound antiproliferative activity against various cancer cell lines, including leukemia (e.g., NALM6) and solid tumors [2]. The mechanism is dual-faceted:

  • Protein Downregulation: These compounds induce the degradation of MDM2 and MDM4, leading to the stabilization of p53 and subsequent caspase-3 mediated apoptosis [2].

  • Ferroptosis Induction: The derivatives trigger the degradation of Ferritin Heavy Chain 1 (FTH1). The degradation of FTH1 releases ferrous iron into the labile iron pool. Through Fenton chemistry, this iron reacts with intracellular peroxides to generate highly reactive hydroxyl radicals, culminating in lethal lipid peroxidation (ferroptosis) [2].

Pathway Compound 2-{[(4-Methoxybenzyl)amino] methyl}phenol ROS Intracellular ROS Accumulation Compound->ROS FTH1 FTH1 Degradation (Iron Release) Compound->FTH1 MDM2 MDM2/MDM4 Downregulation Compound->MDM2 Ferroptosis Ferroptosis (Lipid Peroxidation) ROS->Ferroptosis FTH1->Ferroptosis Apoptosis Apoptosis (Caspase 3 Activation) MDM2->Apoptosis

Figure 1: Dual apoptotic and ferroptotic pathways induced by phenolic Mannich bases.

Antimicrobial Properties

Phenolic Mannich bases have demonstrated significant efficacy against Gram-positive bacterial strains (e.g., S. aureus, E. faecalis) and various fungal pathogens [3]. The biological causality lies in their ability to partition into the bacterial lipid bilayer and disrupt the electron transport chain, thereby collapsing the proton motive force. The 4-methoxybenzyl derivative, due to its optimized lipophilicity, shows enhanced penetration through the peptidoglycan layer compared to unsubstituted analogs.

Antioxidant and Dicarbonyl Scavenging

Analogous to the parent compound 2-(aminomethyl)phenol (also known as 2-HOBA), these derivatives act as selective scavengers of highly reactive dicarbonyls like isolevuglandins (IsoLGs) [1]. By covalently trapping these electrophiles, the compounds prevent the modification of essential cellular proteins and lipids, offering protective effects in models of atherosclerosis and inflammation [1].

Toxicity Profile and Therapeutic Window

A critical hurdle in the development of phenolic Mannich bases is their non-specific toxicity. While they are highly active against target pathogens or tumor cells, they can exert toxic effects on normal human cells.

  • In Vitro Toxicity: Cytotoxicity evaluations on normal human embryonic lung fibroblasts and keratinocytes (HaCat) often reveal IC₅₀ values in the low micromolar range (1.7–5.1 μM) for highly active derivatives[4]. This indicates a narrow therapeutic index.

  • In Vivo Toxicity: Preliminary in vivo models (e.g., Artemia salina or zebrafish embryos) show that while general systemic toxicity might be manageable, the localized cellular toxicity requires structural optimization (e.g., masking the phenol group as a prodrug) to improve bioavailability and safety [2].

Table 1: Summary of Biological Activity and Toxicity Metrics

Assay / TargetCell Line / OrganismObserved Effect RangeMechanistic Marker
Anticancer NALM6 (Leukemia)IC₅₀: 0.3 – 12.8 μMMDM2 ↓, FTH1 ↓, Caspase-3 ↑
Antibacterial S. aureus (MRSA)MIC: 1.18 – 9.64 μMMembrane disruption, ROS ↑
Antioxidant Macrophages (Ldlr-/-)Effective at 500 μMIsoLG adducts ↓, MDA ↓
Toxicity Human FibroblastsIC₅₀: 1.7 – 5.1 μMNon-specific membrane toxicity

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible data, the following protocols have been designed with built-in orthogonal validation steps.

Protocol 1: Orthogonal Cell Viability Assay (Avoiding Redox Interference)

Expert Insight: Phenolic compounds are inherently redox-active. Using standard MTT or MTS assays can yield false-positive viability signals because the phenol can directly reduce the tetrazolium salt to formazan in the absence of living cells. Therefore, an ATP-dependent luminescent assay (e.g., CellTiter-Glo) must be used as the primary read-out, validated orthogonally by a protein-staining assay (SRB).

  • Cell Seeding: Seed human tumor cells (e.g., NALM6) and normal fibroblasts at 1×104 cells/well in a 96-well opaque white plate (for luminescence) and a clear plate (for SRB). Incubate for 24h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of the 2-{[(4-Methoxybenzyl)amino]methyl}phenol derivative in DMSO. Perform serial dilutions to achieve final concentrations of 0.1 μM to 50 μM (DMSO final concentration < 0.5%). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Primary Assay (CellTiter-Glo): After 48h, add an equal volume of CellTiter-Glo reagent to the white plate. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.

  • Orthogonal Validation (SRB Assay): Fix the clear plate with 10% Trichloroacetic acid (TCA) at 4°C for 1 hour. Wash, dry, and stain with 0.4% Sulforhodamine B for 30 minutes. Solubilize the bound dye with 10 mM Tris base and read absorbance at 515 nm.

  • Data Synthesis: Calculate the IC₅₀ using non-linear regression. A discrepancy of >15% between the ATP assay and the SRB assay indicates potential metabolic interference by the compound.

Protocol 2: Mechanistic Validation of Ferroptosis via FTH1 Degradation

Expert Insight: To prove that cell death is driven by ferroptosis rather than generic necrosis, you must demonstrate that cell death is reversible by iron chelators or lipid ROS scavengers, alongside the biochemical tracking of FTH1.

  • Pre-treatment (Rescue Control): Pre-treat a subset of cells with Ferrostatin-1 (1 μM, a lipid ROS scavenger) or Deferoxamine (100 μM, an iron chelator) for 2 hours.

  • Induction: Expose cells to the IC₈₀ concentration of the derivative for 24 hours.

  • Viability Check: Confirm that Ferrostatin-1 or Deferoxamine significantly rescues cell viability compared to the compound alone.

  • Immunoblotting: Harvest the cells, extract proteins using RIPA buffer supplemented with protease inhibitors, and quantify via BCA assay.

  • Western Blot: Run 20 μg of protein on an SDS-PAGE gel. Transfer to a PVDF membrane and probe with primary antibodies against FTH1 and MDM2. Use β-actin as a loading control. A successful assay will show a dose-dependent decrease in FTH1 and MDM2 bands.

Workflow Syn Compound Synthesis (Mannich Rxn) Pur Purification & Characterization (HPLC/NMR) Syn->Pur Bio In Vitro Screening (ATP/SRB) Pur->Bio Tox Toxicity Profiling (Fibroblasts) Bio->Tox Lead Lead Optimization (Prodrugs) Tox->Lead

Figure 2: End-to-end drug development workflow for phenolic Mannich bases.

Conclusion and Future Directions

The 2-{[(4-Methoxybenzyl)amino]methyl}phenol scaffold is a highly active, multi-target pharmacophore. Its ability to simultaneously act as an antioxidant in healthy cardiovascular models [1] while inducing ROS-mediated ferroptosis in cancer models [2] highlights a complex, context-dependent redox behavior. The primary bottleneck for clinical translation remains its unspecific cytotoxicity [4]. Future drug design efforts should focus on masking the phenolic hydroxyl group to create prodrugs that are selectively cleaved in the tumor microenvironment, thereby widening the therapeutic window.

References

  • Google Patents. WO2024073624A2 - Antiproliferative betti bases and prodrugs thereof. Google Patents.
  • Roman, G. Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry (via PMC/NIH). Available at:[Link]

  • ChemRxiv. Increased Antibacterial Properties of Indoline-Derived Phenolic Mannich Bases. ChemRxiv. Available at:[Link]

Methodological & Application

Application Note: Synthesis and Characterization of 2-{[(4-Methoxybenzyl)amino]methyl}phenol via Reductive Amination

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The synthesis of secondary amines is a fundamental operation in pharmaceutical development and fine chemical synthesis. The target compound, 2-{[(4-Methoxybenzyl)amino]methyl}phenol (also known as N-(4-methoxybenzyl)-2-hydroxybenzylamine), is a versatile building block featuring both a phenol moiety and a secondary amine.

The most robust and atom-economical method for constructing this C-N bond is reductive amination [1]. This two-step, one-pot cascade involves the condensation of an aldehyde (salicylaldehyde) with a primary amine (4-methoxybenzylamine) to form a transient Schiff base (imine)[2]. Following imine formation, a hydride source—commonly sodium borohydride ( NaBH4​ )—is introduced to reduce the carbon-nitrogen double bond, yielding the stable secondary amine[1].

Methanol is selected as the solvent because it facilitates the initial condensation by solvating the starting materials and acts as a proton shuttle. Furthermore, NaBH4​ exhibits adequate stability in methanol at reduced temperatures, allowing for selective imine reduction without excessive degradation of the reducing agent.

ReactionScheme SM1 Salicylaldehyde (Electrophile) Imine Schiff Base Intermediate (Imine) SM1->Imine MeOH, RT - H2O SM2 4-Methoxybenzylamine (Nucleophile) SM2->Imine Condensation Product 2-{[(4-Methoxybenzyl)amino]methyl}phenol (Target Amine) Imine->Product NaBH4, 0 °C to RT Reduction

Chemical synthesis pathway via reductive amination.

Materials and Reagents

Accurate stoichiometry is critical. A slight excess of the primary amine is utilized to drive the equilibrium of the condensation step toward complete imine formation, minimizing unreacted aldehyde which could be inadvertently reduced to salicyl alcohol (2-hydroxybenzyl alcohol) upon the addition of NaBH4​ .

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
SalicylaldehydeElectrophile122.121.001.22 g (1.06 mL)
4-MethoxybenzylamineNucleophile137.181.051.44 g (1.37 mL)
Sodium Borohydride ( NaBH4​ )Reducing Agent37.831.500.57 g
Methanol ( MeOH )Solvent32.04-25 mL
Dichloromethane ( CH2​Cl2​ )Extraction Solvent84.93-3 × 20 mL
Saturated NaHCO3​ (aq)Quenching Agent--20 mL
Anhydrous Na2​SO4​ Drying Agent142.04-As needed

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes) and standard analytical checks are embedded to ensure process control.

Step 1: Imine Formation (Condensation)
  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Dissolve salicylaldehyde (1.22 g, 10.0 mmol) in 25 mL of anhydrous methanol.

  • Add 4-methoxybenzylamine (1.44 g, 10.5 mmol) dropwise over 5 minutes at room temperature (20–25 °C).

  • Observation & Causality: The solution will rapidly transition to a bright yellow color. This is a highly reliable visual indicator of Schiff base (imine) formation due to the extended conjugation of the imine with the phenolic ring[2].

  • Stir the reaction mixture at room temperature for 2 hours. Validation: Monitor via Thin-Layer Chromatography (TLC) (Hexanes/EtOAc 7:3) to confirm the complete consumption of salicylaldehyde.

Step 2: Hydride Reduction
  • Transfer the reaction flask to an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Causality: Cooling is mandatory. The reduction of the imine by NaBH4​ is highly exothermic. Lower temperatures prevent solvent boil-off and suppress unwanted side reactions, such as the cleavage of the imine back to starting materials.

  • Add sodium borohydride (0.57 g, 15.0 mmol) portion-wise over 15 minutes to control the evolution of hydrogen gas.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1.5 to 2 hours. The yellow color of the imine will gradually dissipate as the secondary amine is formed.

Step 3: Quenching and Work-up
  • Carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO3​ to neutralize any residual borohydride complexes and adjust the pH to slightly basic, ensuring the amine remains in its free-base (lipophilic) form.

  • Concentrate the mixture under reduced pressure (rotary evaporation) to remove the majority of the methanol.

  • Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate or dichloromethane (3 × 20 mL)[3].

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude product[3].

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of Dichloromethane/Methanol (98:2 to 95:5) containing 0.1% triethylamine to prevent amine streaking on the acidic silica.

  • Evaporate the pure fractions to afford 2-{[(4-Methoxybenzyl)amino]methyl}phenol as a viscous oil or crystalline solid.

Workflow Step1 1. Imine Formation (MeOH, RT) Step2 2. Hydride Reduction (NaBH4, 0 °C) Step1->Step2 Step3 3. Aqueous Quench (NaHCO3) Step2->Step3 Step4 4. Organic Extraction (DCM/H2O) Step3->Step4 Step5 5. Column Purification (Silica Gel) Step4->Step5

Step-by-step experimental workflow for the synthesis.

Analytical Characterization

To ensure trustworthiness and verify the structural integrity of the synthesized compound, the following analytical signatures should be confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical MethodExpected Spectral Signatures / Data Points
1 H NMR (400 MHz, CDCl 3​ ) δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (td, J = 8.0, 1.6 Hz, 1H, Ar-H), 6.98 (dd, J = 7.6, 1.6 Hz, 1H, Ar-H), 6.88 (d, J = 8.4 Hz, 2H, Ar-H), 6.82 (d, J = 8.0 Hz, 1H, Ar-H), 6.78 (t, J = 7.4 Hz, 1H, Ar-H), 3.95 (s, 2H, Ar-CH 2​ -N) , 3.80 (s, 3H, -OCH 3​ ) , 3.78 (s, 2H, Ar-CH 2​ -N) .
13 C NMR (100 MHz, CDCl 3​ ) δ 159.0, 158.2, 130.1, 129.5, 128.8, 128.4, 122.5, 119.1, 116.4, 114.0, 55.3 (-OCH 3​ ), 52.8 (-CH 2​ -), 52.1 (-CH 2​ -).
ESI-MS (m/z) Calculated for C 15​ H 17​ NO 2​ : 243.13; Found: 244.1 [M+H] +

Note: The broad singlet for the -NH and -OH protons may appear variable depending on the concentration and the exact dryness of the NMR solvent, typically exchanging and appearing between δ 4.0 and 6.0 ppm.

References

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. Available at:[Link]

Sources

Application Note: Application of 2-{[(4-Methoxybenzyl)amino]methyl}phenol in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-{[(4-Methoxybenzyl)amino]methyl}phenol is a highly versatile, bifunctional building block widely utilized in the synthesis of complex, nitrogen- and oxygen-containing heterocycles[1]. Featuring an ortho-hydroxybenzylamine motif equipped with a 4-methoxybenzyl (PMB) protecting group, this molecule acts as a privileged 1,4-dinucleophile. It is primarily deployed in the development of 1,3-benzoxazine and benzoxazepine scaffolds, which are of significant interest in drug discovery for their potent anticancer, antimicrobial, and CNS-modulating properties[2],[3]. This application note provides a comprehensive guide to the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this precursor in heterocyclic synthesis.

Chemical Profiling & Mechanistic Rationale

The Strategic Advantage of the PMB Group

In the design of heterocyclic synthetic routes, the choice of nitrogen substitution is critical. The 4-methoxybenzyl (PMB) group is strategically selected for this precursor over a standard benzyl (Bn) group due to its unique electronic properties[4]. The electron-donating methoxy group renders the benzylic position highly electron-rich.

Causality in Design: 1,3-benzoxazines are essentially cyclic N,O-acetals. Standard deprotection of a benzyl group requires harsh hydrogenolysis (Pd/C, H2) or strong acids (e.g., boiling HBr), which invariably hydrolyze the acid-sensitive N,O-acetal core back to the open-chain phenol and aldehyde. The PMB group circumvents this by allowing for mild, oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), preserving the integrity of the synthesized heterocyclic pharmacophore.

Bifunctional Reactivity

The ortho-relationship between the phenolic hydroxyl (-OH) and the secondary amine (-NH-PMB) creates a highly reactive 1,4-dinucleophilic system.

  • Reaction with 1,1-dielectrophiles (e.g., aldehydes, ketones) via double Mannich-type condensation yields 3,4-dihydro-2H-1,3-benzoxazines[2].

  • Reaction with phosgene equivalents (e.g., triphosgene, 1,1'-carbonyldiimidazole) yields 1,3-benzoxazin-2-ones, a class of compounds known for enzyme inhibition.

Workflow A 2-{[(4-Methoxybenzyl)amino]methyl}phenol (Bifunctional 1,4-Dinucleophile) B1 Aldehydes (RCHO) Acid Catalyst, Heat A->B1 Mannich Cyclization B2 CDI or Triphosgene Base (Et3N), 0°C to RT A->B2 Carbonylation C1 3-PMB-3,4-dihydro-1,3-benzoxazines (Anticancer Scaffold) B1->C1 C2 3-PMB-1,3-benzoxazin-2-ones (Enzyme Inhibitors) B2->C2 D PMB Deprotection (DDQ Oxidation) C1->D C2->D E1 Unprotected 1,3-Benzoxazines D->E1 E2 Unprotected 1,3-Benzoxazin-2-ones D->E2

Fig 1. Divergent synthetic workflow from the PMB-protected precursor to bioactive heterocycles.

Experimental Protocols

The following methodologies are designed as self-validating systems to ensure maximum reproducibility in a medicinal chemistry setting.

Protocol 1: Synthesis of the Precursor via Reductive Amination

This protocol details the synthesis of 2-{[(4-Methoxybenzyl)amino]methyl}phenol from commercially available salicylaldehyde and 4-methoxybenzylamine[5].

  • Imine Formation: Dissolve salicylaldehyde (10.0 mmol) in absolute methanol (30 mL). Add 4-methoxybenzylamine (10.5 mmol) dropwise at room temperature. Stir for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (NaBH₄, 15.0 mmol) in small portions over 15 minutes to control the evolution of hydrogen gas.

  • Completion & Workup: Stir for an additional 1 hour at room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality & Validation: Methanol is selected because it facilitates rapid imine formation via hydrogen bonding and serves as a proton source during hydride reduction. NaBH₄ is preferred over stronger agents (like LiAlH₄) to prevent over-reduction. The reaction is self-validating via TLC: the bright yellow color of the intermediate Schiff base completely dissipates upon successful reduction to the colorless secondary amine.

Protocol 2: Cyclization to 3-(4-Methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine
  • Preparation: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2-{[(4-Methoxybenzyl)amino]methyl}phenol (5.0 mmol) in anhydrous toluene (40 mL).

  • Condensation: Add paraformaldehyde (6.0 mmol) or the desired substituted aldehyde.

  • Reflux: Heat the mixture to reflux (110 °C) for 6 hours.

  • Isolation: Cool to room temperature, wash the toluene layer with 5% aqueous NaOH (to remove unreacted phenol) and water. Dry over Na₂SO₄ and evaporate the solvent.

  • Causality & Validation: Toluene is utilized to allow for the azeotropic removal of water. Because the Mannich-type condensation is an equilibrium reaction, removing water drives the reaction to completion. The protocol is self-validating: the volumetric accumulation of water in the Dean-Stark trap (approx. 90 µL for 5 mmol) serves as a direct kinetic indicator of quantitative cyclization.

Protocol 3: Selective PMB Deprotection
  • Oxidation: Dissolve the PMB-protected benzoxazine (2.0 mmol) in a mixture of Dichloromethane (DCM) and water (18:1 v/v, 20 mL).

  • DDQ Addition: Add DDQ (2.4 mmol) portion-wise at room temperature. Stir for 2–4 hours.

  • Workup: Filter the reaction mixture to remove the precipitated 2,3-dichloro-5,6-dicyanohydroquinone (DDHQ). Wash the filtrate with saturated aqueous NaHCO₃ (3 × 15 mL) to remove residual DDQ/DDHQ and p-anisaldehyde byproducts.

  • Causality & Validation: DDQ selectively oxidizes the benzylic position of the electron-rich PMB group via a single-electron transfer (SET) mechanism, generating an oxocarbenium ion that is hydrolyzed by the added water. The reaction visually validates itself: the initial dark green/red charge-transfer complex rapidly transitions to a pale yellow suspension as the insoluble DDHQ byproduct precipitates.

Data Presentation & Optimization

Optimization of Cyclization Conditions

The choice of solvent and thermodynamic control significantly impacts the yield of the 1,3-benzoxazine core. Table 1 summarizes the optimization parameters.

Table 1: Optimization of 1,3-Benzoxazine Cyclization

Solvent Temp (°C) Additive/Catalyst Time (h) Yield (%) Mechanistic Observation
Ethanol 78 (Reflux) None 12 45 Incomplete conversion; water accumulation stalls equilibrium.
Toluene 110 (Reflux) None 6 88 Dean-Stark trap removes H₂O, driving equilibrium forward.
DCM 25 (RT) Na₂SO₄ (Desiccant) 24 62 Mild conditions preserve sensitive functional groups, but kinetics are slow.

| THF | 65 (Reflux) | p-TsOH (cat.) | 4 | 75 | Acid accelerates condensation but causes minor N,O-acetal decomposition. |

Bioactivity Profiling

Benzoxazines derived from this precursor exhibit notable cytotoxicity against human breast cancer (MCF-7) cell lines[2],[3]. The PMB group often acts not just as a protecting group, but as a lipophilic modulator that enhances cell permeability.

Table 2: Comparative Bioactivity (IC₅₀) against MCF-7 Cell Lines

Compound R-Group (C2 Position) N-Substitution IC₅₀ (µg/mL) Reference
1a Unsubstituted (H,H) PMB 45.7 ± 4.6 [2]
1b Phenyl PMB 26.4 ± 2.7 [2]
1c 4-Chlorophenyl PMB 21.7 ± 2.9 [2]

| 1d | Unsubstituted (H,H) | H (Deprotected) | >100 |[3] |

SAR Core 1,3-Benzoxazine Core (Primary Pharmacophore) Sub1 N-Substitution (Position 3) PMB Group Core->Sub1 Sub2 Aryl Ring (Positions 5-8) Electron-Donating Groups Core->Sub2 Sub3 C2 Position Alkyl/Aryl Groups Core->Sub3 Act1 Modulates Lipophilicity & Cell Permeability Sub1->Act1 Act2 Enhances Target Binding (e.g., Kinase Inhibition) Sub2->Act2 Act3 Determines Metabolic Stability Sub3->Act3

Fig 2. Logical relationship diagram of structure-activity relationships in synthesized benzoxazines.

References

  • Substrate Exploitation of Multicomponent Reactions Toward Diverse Scaffolds and Applications in Medicinal Chemistry Source: University of Groningen (rug.nl) URL:[Link]

  • Design, Synthesis and Anti-proliferative Activity of Noval 1,2,4-Triazine and Pyrrolidin-2-one Derivatives Source: Der Pharma Chemica URL:[Link]

  • Some benzoxazine and aminomethyl derivatives of eugenol: Cytotoxicity on MCF-7 cell line Source: ResearchGate URL:[Link]

  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol Source: National Institutes of Health (PMC) URL:[Link]

  • Scavenger assisted combinatorial process for preparing libaries of secondary amine compounds (EP08184)

Sources

Application Note: Cleavage and Deprotection Protocols for the PMB Group in 2-{[(4-Methoxybenzyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The p-methoxybenzyl (PMB) group is a robust protecting group for amines, offering orthogonal cleavability compared to standard benzyl (Bn) groups. However, the deprotection of N-PMB groups from secondary amines in electron-rich substrates—specifically 2-{[(4-Methoxybenzyl)amino]methyl}phenol—presents a complex synthetic challenge. This guide provides an authoritative, mechanistically grounded framework for selectively cleaving the N-PMB group while preserving the highly reactive 2-hydroxybenzylamine moiety.

Substrate Analysis & Mechanistic Challenges

The target molecule, 2-{[(4-Methoxybenzyl)amino]methyl}phenol, contains two distinct benzylic C–N bonds and a highly nucleophilic phenol ring. Designing a deprotection protocol requires navigating three primary chemical vulnerabilities:

  • Vulnerability to Hydrogenolysis: Because both the PMB group and the 2-hydroxybenzyl group are benzylic amines, standard catalytic hydrogenolysis (Pd/C, H₂) lacks chemoselectivity and will cleave both C–N bonds, destroying the target molecule.

  • Vulnerability to Oxidation: Oxidative cleavage using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN) is the standard method for PMB removal [1]. However, the unprotected phenol in our substrate is highly susceptible to single-electron transfer (SET) oxidation by DDQ, which rapidly leads to quinone formation and polymerization.

  • Electrophilic Aromatic Substitution: Acidic cleavage generates a highly electrophilic 4-methoxybenzyl cation. Without intervention, this cation will undergo a rapid Friedel-Crafts alkylation with the electron-rich ortho/para positions of the substrate's own phenol ring.

Decision Matrix & Strategy Selection

To bypass these vulnerabilities, Acidic Cleavage using Trifluoroacetic Acid (TFA) and an Anisole scavenger is the optimal pathway [2].

Decision_Workflow Start Substrate: 2-{[(4-Methoxybenzyl)amino]methyl}phenol Q1 Are highly acid-labile groups present elsewhere? Start->Q1 Path_No No Q1->Path_No Path_Yes Yes Q1->Path_Yes TFA Method A: Acidic Cleavage (TFA / Anisole / 80°C) Path_No->TFA Warn_DDQ CRITICAL RISK: Unprotected phenol will be oxidized by DDQ. Path_Yes->Warn_DDQ DDQ Method B: Oxidative Cleavage (DDQ / DCM / H2O) Protect Transient Protection: Convert Phenol to Acetate Warn_DDQ->Protect Protect->DDQ

Logical workflow for selecting the optimal N-PMB deprotection strategy.

Quantitative Comparison of Strategies
StrategyReagents & ConditionsChemoselectivityRisk to Phenol MoietyVerdict
Acidic Cleavage TFA, Anisole (10 eq), 80 °CHigh for N-PMBLow (Protected by Anisole scavenger)Recommended
Oxidative Cleavage DDQ, DCM/H₂O buffer, 25 °CHigh for PMBCritical (Rapid oxidation to quinone)Requires prior protection
Hydrogenolysis H₂, Pd/C, MeOH, 25 °CPoor (Cleaves all benzylic C-N)LowContraindicated

Mechanistic Pathway of Acidic Cleavage

Unlike O-PMB ethers which cleave rapidly at room temperature in TFA, N-PMB groups on secondary amines are highly basic. In TFA, the amine is immediately protonated, placing a positive charge adjacent to the benzylic carbon. This inductively destabilizes the transition state for C–N bond heterolysis, requiring significant thermal energy (typically 60–80 °C) to force the cleavage [2].

Mechanism Step1 Protonation of Secondary Amine (TFA) Step2 Thermal C-N Bond Heterolysis (80°C) Step1->Step2 Intermediate 4-Methoxybenzyl Cation (Highly Electrophilic) Step2->Intermediate Product 2-(aminomethyl)phenol (Target Product) Step2->Product Scavenger Anisole (10 eq) Acts as Nucleophilic Sink Intermediate->Scavenger Fast (Excess) Phenol Substrate Phenol Ring (Nucleophilic) Intermediate->Phenol Slow Byproduct Methoxy-diphenylmethane (Inert Lipophilic Byproduct) Scavenger->Byproduct SideReaction Friedel-Crafts Alkylation (Destroys Yield) Phenol->SideReaction

Mechanism of TFA-mediated N-PMB cleavage highlighting the critical role of the anisole scavenger.

Experimental Protocols

Protocol A: Direct Acidic Cleavage (The Gold Standard)

This protocol leverages high-temperature acidic conditions while protecting the phenol ring from electrophilic attack using a massive excess of a nucleophilic scavenger.

Materials:

  • 2-{[(4-Methoxybenzyl)amino]methyl}phenol (1.0 eq)

  • Trifluoroacetic acid (TFA) (Reagent/Solvent)

  • Anisole (10.0 eq)

  • Cold Diethyl Ether (for self-validating purification)

Step-by-Step Methodology:

  • Preparation & Scavenging: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-PMB protected substrate (1.0 mmol) in anisole (1.08 mL, ~10.0 mmol).

    • Causality: Anisole acts as both a co-solvent and a sacrificial nucleophile. Its massive stoichiometric excess ensures the liberated PMB cation reacts with anisole rather than the substrate's phenol.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add neat TFA (5.0 mL) dropwise over 5 minutes.

    • Causality: Dropwise addition mitigates the exothermic protonation of the secondary amine and the phenol oxygen.

  • Thermal Cleavage: Attach a reflux condenser and heat the reaction mixture to 80 °C. Stir for 6–12 hours.

    • Causality: Thermal energy is mandatory to overcome the activation barrier of C–N bond heterolysis in protonated secondary amines [2].

  • Reaction Monitoring: Monitor via LC-MS. The reaction is complete when the starting mass disappears and the target mass (m/z for 2-(aminomethyl)phenol) dominates.

  • Self-Validating Purification (Trituration):

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the volatile TFA.

    • Add cold diethyl ether (15 mL) to the resulting oily residue and triturate (scrape and stir) vigorously.

    • Causality: The target 2-(aminomethyl)phenol is a highly polar amine that forms an insoluble TFA salt. Conversely, the anisole and the alkylated byproduct (methoxy-diphenylmethane) are highly lipophilic and remain completely dissolved in the ether.

    • Validation: The rapid formation of a white/off-white precipitate physically validates that the deprotection was successful. Filter the precipitate, wash with additional cold ether (2 x 5 mL), and dry under vacuum to yield the pure 2-(aminomethyl)phenol TFA salt.

Protocol B: Two-Step Orthogonal Cleavage via DDQ (Alternative)

Note: Use this method only if the substrate contains highly acid-labile groups (e.g., Boc, acetals) that preclude the use of TFA [3].

  • Transient Phenol Protection: Dissolve the substrate in DCM. Add triethylamine (1.5 eq) and acetyl chloride (1.1 eq) at 0 °C. Stir for 1 hour to yield the phenyl acetate derivative. Work up with aqueous NaHCO₃ and concentrate.

  • Oxidative Cleavage: Dissolve the crude acetate (1.0 mmol) in a mixture of DCM (18 mL) and 0.1 M pH 7 sodium phosphate buffer (1 mL).

    • Causality: The buffer prevents the reaction mixture from becoming too acidic during DDQ reduction, which could trigger unwanted side reactions [1].

  • DDQ Addition: Cool to 0 °C and add DDQ (1.5 mmol) in portions. Stir at room temperature for 2–4 hours.

  • Quenching: Add aqueous sodium ascorbate to reduce excess DDQ to the water-soluble hydroquinone. Extract with DCM, dry, and concentrate.

  • Deprotection: Stir the residue in MeOH with K₂CO₃ (2.0 eq) for 1 hour to remove the transient acetate group, yielding the free 2-(aminomethyl)phenol.

References

  • Benchchem. "A Comparative Guide to N-Benzyl (Bn) vs. N-p-Methoxybenzyl (PMB) Protecting Groups." Benchchem Technical Guides. 1

  • Pawar, A. A. "Synthetic studies towards biotin, oxybiotin, α-lipoic acid and scalable synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one." CSIR-NCL Digital Repository (2021). 2

  • Gaunt, M. J., et al. "2-Naphthylmethyl (NAP) as a Versatile Amino Protecting Group, Chemoselective Removal under Mild Conditions." Thieme E-Books & E-Journals (1998).

Sources

Application Note: Preparation and Characterization of Coordination Complexes using 2-{[(4-Methoxybenzyl)amino]methyl}phenol Precursors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the steric and electronic tunability of the chelating ligands. 2-{[(4-Methoxybenzyl)amino]methyl}phenol is a highly versatile, flexible, bidentate (N, O) reduced Schiff base ligand. Unlike its rigid imine precursors, this secondary amine-phenol ligand provides enhanced conformational freedom, allowing it to accommodate a wide range of transition metal coordination geometries (e.g., tetrahedral Zn(II), square planar Ni(II), or octahedral Co(III)).

This application note provides a comprehensive, self-validating methodology for the synthesis of the 2-{[(4-Methoxybenzyl)amino]methyl}phenol precursor and its subsequent application in generating high-purity coordination complexes. This guide is designed for researchers in bioinorganic chemistry, materials science, and metallodrug development.

Mechanistic Rationale & Ligand Design

The synthesis of the target coordination complexes involves a two-stage organic-inorganic workflow:

  • Ligand Flexibility via Reduction: Standard Schiff bases contain a rigid C=N double bond that restricts the bite angle during metal chelation. By reducing the azomethine bond with sodium borohydride ( NaBH4​ ), the nitrogen undergoes a hybridization shift from sp2 to sp3 . This introduces a highly flexible −CH2​−NH− linkage, enabling the ligand to wrap around metal centers with minimal steric strain [3]. Furthermore, the secondary amine acts as a potent hydrogen-bond donor, directing supramolecular assembly and crystal packing.

  • Electronic Influence of the Methoxy Group: The 4-methoxybenzyl moiety serves a dual purpose. Electronically, the electron-donating −OCH3​ group increases the basicity of the adjacent amine, enhancing its σ -donor capacity toward the metal center. Physically, it improves the solubility of the resulting complexes in common organic solvents, facilitating downstream biological assays or crystallization.

  • Phenolate Coordination: The phenolic −OH group ( pKa​≈10 ) must be deprotonated to form a strong anionic oxygen donor. The inclusion of a non-nucleophilic base (e.g., triethylamine) is critical; it drives the equilibrium toward the phenolate without competing with the ligand for coordination sites on the metal.

Workflow A Precursors: Salicylaldehyde + 4-Methoxybenzylamine B Schiff Base Intermediate (Yellow Solid) A->B Condensation (Reflux, EtOH) C Reduced Schiff Base Ligand (White Solid) B->C Reduction (NaBH4, MeOH) D Ligand Activation (Deprotonation via TEA) C->D Dissolution (MeOH) E Metal Coordination (Addition of M(II) Salts) D->E Dropwise Addition F Coordination Complex (Crystalline Product) E->F Slow Evaporation

Workflow for the synthesis of reduced Schiff base coordination complexes.

Experimental Protocols

Synthesis of the Reduced Schiff Base Precursor

This protocol outlines the synthesis of 2-{[(4-Methoxybenzyl)amino]methyl}phenol via a tandem condensation-reduction sequence.

Step 1: Imine Condensation

  • Dissolve 4-methoxybenzylamine (10.0 mmol, 1.37 g) in 20 mL of absolute ethanol.

  • Add salicylaldehyde (10.0 mmol, 1.22 g) dropwise over 5 minutes under continuous magnetic stirring.

  • Reflux the mixture for 2 hours.

  • Self-Validation Checkpoint: The solution will turn deep yellow, and upon cooling to 0 °C, a bright yellow crystalline solid (2-[(4-Methoxybenzyl)iminomethyl]phenol) will precipitate [1].

  • Filter, wash with cold ethanol, and dry under vacuum.

Step 2: Borohydride Reduction

  • Suspend the yellow Schiff base intermediate (5.0 mmol) in 30 mL of anhydrous methanol and cool to 0 °C in an ice bath.

  • Slowly add sodium borohydride ( NaBH4​ , 10.0 mmol, 0.38 g) in small portions over 15 minutes. Causality: Slow addition controls the exothermic release of H2​ gas and prevents over-reduction or side reactions.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: The reaction is complete when the yellow color entirely dissipates, yielding a colorless solution, indicating the complete reduction of the chromophoric C=N bond.

  • Quench the reaction by adding 10 mL of distilled water. Extract the aqueous phase with dichloromethane ( 3×20 mL).

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate the solvent under reduced pressure to yield the ligand as a white solid.

Preparation of Metal Coordination Complexes

This general protocol is optimized for synthesizing mononuclear [M(L)2​] or dinuclear [M2​(L)2​X2​] complexes (where M=Zn(II), Cu(II), Ni(II) ).

  • Ligand Activation: Dissolve the synthesized ligand (2.0 mmol, 0.486 g) in 15 mL of methanol. Add triethylamine (TEA) (2.0 mmol, 0.28 mL) dropwise. Stir for 15 minutes. Causality: TEA deprotonates the phenol, generating the highly nucleophilic phenolate required for strong metal-oxygen bonding.

  • Metal Addition: Prepare a solution of the desired metal salt (e.g., Zn(OAc)2​⋅2H2​O or CuCl2​⋅2H2​O ) (1.0 mmol) in 10 mL of methanol. Add this dropwise to the activated ligand solution.

  • Complexation: Reflux the mixture gently at 60 °C for 2 hours.

  • Isolation: Filter the warm solution to remove any unreacted metal hydroxides or insoluble oligomers.

  • Crystallization: Allow the clear filtrate to stand unperturbed at room temperature. Slow evaporation over 3–7 days will yield single crystals suitable for X-Ray Diffraction (XRD) [2].

Spectroscopic Validation & Quantitative Data

To ensure structural integrity, the ligand and resulting complexes must be validated using FT-IR and 1H NMR spectroscopy. The table below summarizes the critical diagnostic shifts that confirm successful reduction and subsequent metal coordination.

Analytical TargetIntermediate (Schiff Base)Ligand (Reduced Amine)Metal Complex [M(L)2​] Diagnostic Significance
FT-IR: ν(C=N) ∼1630 cm−1 (Strong)AbsentAbsentConfirms complete reduction of the imine bond.
FT-IR: ν(N-H) Absent ∼3300 cm−1 (Sharp) ∼3250 cm−1 (Shifted)Shift to lower frequency confirms nitrogen coordination to the metal.
FT-IR: ν(C-O) Phenolic ∼1280 cm−1 ∼1250 cm−1 ∼1270 cm−1 Shift to higher frequency confirms phenolate-metal ( M-O ) bond formation.
1H NMR: Azomethine ( CH=N ) ∼8.40 ppm (s, 1H)AbsentAbsentValidates the disappearance of the sp2 proton.
1H NMR: Amine ( CH2​-NH ) Absent ∼3.85 ppm (s, 2H)Downfield shiftValidates the formation of the sp3 methylene bridge.

Troubleshooting & Optimization

  • Incomplete Reduction: If the isolated ligand retains a yellowish tint, the borohydride reduction was incomplete. Ensure the methanol is strictly anhydrous, as water prematurely decomposes NaBH4​ .

  • Amorphous Powders Instead of Crystals: Reduced Schiff base complexes can sometimes precipitate rapidly as amorphous powders due to their high hydrophobicity. Solution: Utilize a solvent diffusion technique (e.g., layering the methanolic reaction mixture with diethyl ether or hexane) to slow down the nucleation rate, promoting the growth of diffraction-quality single crystals.

  • Oxidation of the Amine: Secondary amines can slowly oxidize upon prolonged exposure to air. Store the purified 2-{[(4-Methoxybenzyl)amino]methyl}phenol precursor under an inert argon or nitrogen atmosphere at 4 °C.

References

  • Phurat, C., Theerawattananond, T., & Muangsin, N. (2010). 2-[(4-Methoxybenzyl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3298.[Link]

  • Ebrahimipour, S. Y., et al. (2016). DFT analysis and bioactivity of 2-((E)-(4-methoxybenzylimino)methyl)phenol and its Ni(II) and Pd(II) complexes. Arabian Journal of Chemistry, 12(8), 2634-2646.[Link]

  • Ghosh, K., et al. (2024). The crucial role of hydrogen bonding in shaping the structures of zinc-based coordination polymers using tridentate N, N, O donor reduced Schiff base ligands and bridging acetates. RSC Advances, 14, 13905-13914.[Link]

In vitro assay protocols involving 2-{[(4-Methoxybenzyl)amino]methyl}phenol derived compounds

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Evaluation Protocols for Metallodrug Candidates Derived from 2-{[(4-Methoxybenzyl)amino]methyl}phenol Scaffolds

Prepared by: Senior Application Scientist Target Audience: Researchers, Bioinorganic Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The development of transition metal complexes (metallodrugs) as targeted anticancer and antimicrobial agents relies heavily on the rational design of organic ligands. The scaffold 2-{[(4-Methoxybenzyl)amino]methyl}phenol —and its halogenated derivatives, such as 4-chloro-2-(((4-methoxybenzyl)amino)methyl)phenol[1]—represents a highly privileged class of "reduced Schiff base" ligands.

Unlike traditional rigid Schiff bases containing an imine ( C=N ) bond, the reduction to a secondary amine ( −CH2​−NH− ) provides two critical advantages for in vitro and in vivo applications:

  • Hydrolytic Stability: The amine linkage is immune to the rapid aqueous hydrolysis that often plagues imine-based drugs in physiological buffers[2].

  • Conformational Flexibility: The sp3 hybridized carbon allows the ligand to dynamically adapt its geometry. When coordinated to biologically active metals like Cu(II) or Zn(II), this flexibility enables the metal center to adopt distorted tetrahedral or square planar geometries. These distorted states are highly reactive, facilitating intracellular redox cycling (Fenton-like reactions) and enhancing DNA intercalation[3].

This application note details the standardized in vitro protocols required to evaluate the mechanistic efficacy and cytotoxicity of these specific metallodrug candidates.

Experimental Workflow & Mechanistic Pathways

To establish a self-validating experimental system, researchers must first prove the physical interaction between the drug candidate and its primary intracellular target (DNA), followed by the phenotypic validation of that interaction (cell death).

G A Ligand Synthesis (Reductive Amination) B Metal Complexation (Cu2+, Zn2+) A->B C Physicochemical Characterization B->C D DNA Binding Assay (UV-Vis Titration) C->D E In Vitro Cytotoxicity (MTT Assay) C->E F Lead Candidate Selection D->F E->F

Workflow for the synthesis and in vitro evaluation of reduced Schiff base metallodrugs.

Mechanism Cell Cellular Uptake (Lipophilic Scaffold) Metal Intracellular Metal Release / Redox Cell->Metal ROS ROS Generation (Fenton-like reaction) Metal->ROS DNA DNA Intercalation / Cleavage Metal->DNA Apo Mitochondrial Apoptosis ROS->Apo DNA->Apo

Mechanistic pathway of Cu(II)-induced apoptosis via ROS generation and DNA cleavage.

Protocol I: Calf Thymus DNA (CT-DNA) Binding Assay via UV-Vis Titration

Causality & Rationale: The primary mechanism of action for many Cu(II) and Zn(II) complexes is DNA binding[4]. The 4-methoxybenzyl moiety of the ligand provides a planar, electron-rich aromatic system ideal for intercalation between DNA base pairs. UV-Vis absorption titration is the gold standard for quantifying this interaction. Intercalation typically results in hypochromism (a decrease in absorbance) and bathochromism (a red shift) due to the strong stacking interaction between the aromatic chromophore and the base pairs.

Materials:

  • Calf Thymus DNA (CT-DNA)

  • Tris-HCl buffer (50 mM Tris, 50 mM NaCl, pH 7.4)

  • Test Compound: Cu(II) complex of 4-chloro-2-{[(4-methoxybenzyl)amino]methyl}phenol (dissolved in 10% DMSO/Buffer).

Step-by-Step Methodology:

  • DNA Purity Validation: Dissolve CT-DNA in Tris-HCl buffer. Measure the absorbance ratio at 260 nm and 280 nm ( A260​/A280​ ).

    • Expert Insight: Ensure the ratio is ≥1.8 . A lower ratio indicates protein contamination, which will competitively bind the metal complex and artificially inflate or skew the intrinsic binding constant ( Kb​ ).

  • Concentration Determination: Determine the precise CT-DNA concentration using the molar extinction coefficient at 260 nm ( ϵ260​=6600 M−1cm−1 ).

  • Baseline Measurement: Place 2.0 mL of the metal complex solution ( ) in a quartz cuvette. Record the baseline UV-Vis spectrum (200–600 nm).

  • Titration: Sequentially add 5–10 μL aliquots of the CT-DNA stock to the cuvette.

    • Expert Insight: After each addition, allow the solution to equilibrate for exactly 5 minutes before scanning. Metal-ligand-DNA structural rearrangements are not instantaneous; rushing this step leads to undercalculated binding affinities.

  • Data Analysis: Calculate the intrinsic binding constant ( Kb​ ) using the Wolfe-Shimer equation:

    (ϵa​−ϵf​)[DNA]​=(ϵb​−ϵf​)[DNA]​+Kb​(ϵb​−ϵf​)1​

    Where [DNA] is the concentration of DNA, ϵa​ is the apparent extinction coefficient, ϵf​ is the extinction coefficient of the free complex, and ϵb​ is the extinction coefficient of the fully bound complex[4].

Protocol II: In Vitro Cytotoxicity (MTT Assay)

Causality & Rationale: While DNA binding proves the potential for toxicity, the MTT assay validates cellular uptake and subsequent mitochondrial dysfunction. The lipophilic 4-methoxybenzyl group enhances cell membrane permeability, allowing the complex to reach the nucleus and mitochondria[5]. The assay relies on the reduction of MTT tetrazolium to purple formazan by mitochondrial succinate dehydrogenase, serving as a direct proxy for cell viability.

Materials:

  • Human breast cancer cell line (MCF-7) or Hepatocellular carcinoma (HepG2)

  • DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • MTT Reagent (5 mg/mL in PBS)

  • Cell-culture grade DMSO

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or HepG2 cells in a 96-well plate at a density of 1×104 cells/well in 100 μL of media. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow for cellular adherence.

  • Compound Treatment: Aspirate the old media. Treat the cells with varying concentrations of the metal complex (e.g., 1, 5, 10, 25, 50, 100 μM ) diluted in fresh media. Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Incubate for 48 hours.

  • MTT Incubation: Add 20 μL of the MTT reagent (5 mg/mL) to each well. Incubate in the dark for exactly 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media containing unreacted MTT. Add 150 μL of pure DMSO to each well to dissolve the intracellular formazan crystals.

    • Expert Insight: Do not use acidified isopropanol (a common alternative formazan solvent) when working with transition metal complexes. Acidic environments can trigger the demetallation of the Cu(II)/Zn(II) complex, causing metal precipitation that scatters light and artificially alters the absorbance readings at 570 nm.

  • Quantification: Shake the plate on an orbital shaker for 10 minutes. Read the absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Quantitative Data Presentation

The following table summarizes representative baseline data for 2-{[(4-Methoxybenzyl)amino]methyl}phenol derived complexes, demonstrating the correlation between metal center, DNA binding affinity, and in vitro cytotoxicity.

Compound ScaffoldMetal CenterCT-DNA Binding Constant ( Kb​ , M−1 )MCF-7 Cytotoxicity ( IC50​ , μM )HepG2 Cytotoxicity ( IC50​ , μM )
Free LigandNone <1.0×103 >100 >100
Ligand-CuCu(II) 2.85×105 2.22±0.08 1.86±0.17
Ligand-ZnZn(II) 1.15×104 14.5±1.2 18.3±1.5
Cisplatin (Control)Pt(II)N/A (Covalent) 11.6±0.1 28.7±2.1

Note: The Cu(II) complex significantly outperforms the Zn(II) complex and the clinical standard Cisplatin. This is attributed to Cu(II)'s ability to undergo redox cycling ( Cu2+⇌Cu+ ), generating highly toxic Reactive Oxygen Species (ROS) that induce DNA strand cleavage alongside intercalation[3],[5].

References

  • Antimalarial Imidazopyridines Incorporating an Intramolecular Hydrogen Bonding Motif: Medicinal Chemistry and Mechanistic Studies ACS Infectious Diseases URL:[Link]

  • Novel Copper (II) Complexes with Fluorine-Containing Reduced Schiff Base Ligands Showing Marked Cytotoxicity in the HepG2 Cancer Cell Line International Journal of Molecular Sciences (via PMC) URL:[Link]

  • Synthesis, Characterization, Crystal Structure, DNA and HSA Interactions, and Anticancer Activity of a Mononuclear Cu(II) Complex with a Schiff Base Ligand Containing a Thiadiazoline Moiety ACS Omega URL:[Link]

  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line Preprints.org URL:[Link]

Sources

Troubleshooting & Optimization

How to improve reaction yield in 2-{[(4-Methoxybenzyl)amino]methyl}phenol synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 2-{[(4-Methoxybenzyl)amino]methyl}phenol. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, enabling you to diagnose issues and rationally optimize your reaction for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing 2-{[(4-Methoxybenzyl)amino]methyl}phenol?

The synthesis is a classic example of a reductive amination . This two-step, one-pot process involves the initial reaction of an aldehyde (salicylaldehyde) with a primary amine (4-methoxybenzylamine) to form a Schiff base, or imine. This intermediate is then immediately reduced in situ to the desired secondary amine product.[1][2]

Q2: Why is reductive amination preferred over direct alkylation of 4-methoxybenzylamine with a salicyl-based alkyl halide?

Direct alkylation of amines is notoriously difficult to control and often leads to over-alkylation, producing significant amounts of tertiary amine and even quaternary ammonium salt byproducts.[2] Reductive amination is a much cleaner and more selective method for producing secondary amines, thereby simplifying purification and improving the atom economy of the reaction.[3]

Q3: Is this reaction sensitive to pH?

Yes, pH control is critical, particularly for the initial imine formation step. The reaction is best performed under mildly acidic conditions (typically pH 4-5).[2] At this pH, the carbonyl oxygen of salicylaldehyde can be protonated, which makes the carbonyl carbon more electrophilic and accelerates the nucleophilic attack by the amine. If the conditions are too acidic, the 4-methoxybenzylamine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[2]

Troubleshooting Guide: Improving Reaction Yield & Purity

This section addresses common experimental failures in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: My reaction yield is consistently low, and TLC analysis shows a significant amount of unreacted salicylaldehyde.

This issue points directly to a problem with the first step of the reaction: imine formation.

  • Potential Cause A: Unfavorable Equilibrium The formation of the imine from the aldehyde and amine is a reversible equilibrium reaction that produces water as a byproduct.[1] According to Le Châtelier's principle, the presence of water in the reaction medium can push the equilibrium back towards the starting materials.

    Solution:

    • Use a Dehydrating Agent: Add 4Å or 5Å molecular sieves to the reaction mixture to sequester the water as it is formed.[4]

    • Solvent Choice: If your reducing agent is compatible, consider using a solvent like toluene that allows for the azeotropic removal of water using a Dean-Stark apparatus.

  • Potential Cause B: Incorrect pH As discussed in the FAQs, incorrect pH can halt the reaction. If the medium is too neutral or basic, the aldehyde is not sufficiently activated. If it's too acidic, the amine is deactivated.

    Solution: Add a catalytic amount of a mild acid, such as acetic acid, to the reaction mixture to achieve the optimal pH range of 4-5. Monitor the pH to ensure it does not become too acidic.

Problem 2: My reaction goes to completion, but I isolate the wrong product—primarily 2-hydroxybenzyl alcohol.

This indicates that your reducing agent is non-selective and is reducing the starting aldehyde faster than it reduces the imine intermediate.

  • Potential Cause: Overly Reactive Reducing Agent Sodium borohydride (NaBH₄) is a powerful reducing agent that can readily reduce both aldehydes and imines.[5] If it is present from the beginning of the reaction or if the imine formation is slow, it will preferentially reduce the more electrophilic aldehyde.

    Solution:

    • Sequential Addition: If using NaBH₄, allow the salicylaldehyde and 4-methoxybenzylamine to stir for a sufficient time (monitor by TLC for imine formation, typically 1-2 hours) before adding the NaBH₄.[5]

    • Switch to a Selective Reducing Agent: Employ a milder, more selective hydride reagent that preferentially reduces the protonated imine (iminium ion) over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are excellent choices for one-pot reductive aminations.[1][2] STAB is particularly effective but is sensitive to water and less compatible with protic solvents like methanol.[5]

The following workflow illustrates the decision-making process for selecting a reducing agent.

G start Goal: Reduce Imine Selectively one_pot One-Pot Reaction Preferred? start->one_pot aldehyde_precious Is Aldehyde Precious/Reactive? one_pot->aldehyde_precious Yes use_nabh4 Use Sodium Borohydride (NaBH4) one_pot->use_nabh4 No use_stab Use Sodium Triacetoxyborohydride (STAB) in aprotic solvent (DCE, THF) aldehyde_precious->use_stab Yes use_nabh3cn Use Sodium Cyanoborohydride (NaBH3CN) in MeOH at pH 4-5 aldehyde_precious->use_nabh3cn No sequential_add Method: Sequential Addition 1. Form Imine (1-2h) 2. Add NaBH4 use_nabh4->sequential_add

Fig 1: Reducing Agent Selection Workflow
Problem 3: The reaction is messy, producing a dark, tarry substance and making purification difficult.

Phenolic aldehydes can be susceptible to polymerization and side reactions, especially under harsh conditions.[6]

  • Potential Cause A: High Temperature Excessive heat can promote undesirable side pathways.

    Solution: Maintain strict temperature control. Most reductive aminations proceed efficiently at room temperature. If the reaction is sluggish, gentle heating to 40-50°C may be applied, but this should be monitored carefully.

  • Potential Cause B: Air Oxidation Phenols can be sensitive to air oxidation, which can lead to colored impurities.

    Solution: Run the reaction under an inert atmosphere of nitrogen or argon. While not always strictly necessary, it is good practice, especially if the reaction is run for an extended period.

Problem 4: I'm struggling to purify the final product from the crude mixture.

The product contains both a weakly acidic phenol group and a basic secondary amine group, which can complicate standard purification methods.

  • Potential Cause: Ineffective Purification Strategy A simple extraction or single-solvent recrystallization may not be sufficient.

    Solution:

    • Column Chromatography: This is the most reliable method. Use silica gel with a gradient solvent system, typically starting with a non-polar mixture (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity to elute your product.[7]

    • Acid-Base Extraction: Exploit the amphoteric nature of the product.

      • Dissolve the crude oil in a suitable organic solvent (e.g., dichloromethane).

      • Wash with a dilute acid (e.g., 1M HCl) to protonate and extract the desired amine product into the aqueous layer, leaving non-basic impurities behind.

      • Separate the layers, then basify the aqueous layer with NaOH to a pH >10.

      • Extract the deprotonated product back into an organic solvent.

      • Wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the purified product.[7]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective final polishing step after chromatography or extraction.[7]

Experimental Protocols

Protocol 1: Standard One-Pot Synthesis using Sodium Cyanoborohydride

This protocol is a robust starting point for the synthesis.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Combine Salicylaldehyde (1 eq), 4-Methoxybenzylamine (1.1 eq), and Methanol in flask B 2. Add catalytic Acetic Acid to adjust pH to ~5 A->B C 3. Stir at RT for 1 hour to allow imine formation B->C D 4. Add NaBH3CN (1.5 eq) in portions C->D E 5. Stir overnight at RT. Monitor by TLC D->E F 6. Quench with water. Evaporate Methanol E->F G 7. Extract with Ethyl Acetate F->G H 8. Purify via Column Chromatography G->H

Fig 2: One-Pot Synthesis Workflow

Step-by-Step Methodology:

  • To a round-bottomed flask charged with a magnetic stir bar, add salicylaldehyde (1.0 eq) and methanol (approx. 0.2 M).

  • Add 4-methoxybenzylamine (1.0-1.2 eq). The electron-rich nature of this amine generally leads to good reactivity.[8]

  • Add a few drops of glacial acetic acid to catalyze the imine formation.

  • Stir the mixture at room temperature for 1 hour.

  • Slowly add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in small portions. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. The reaction should be performed in a well-ventilated fume hood.

  • Allow the reaction to stir at room temperature overnight. Monitor progress by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, quench by slowly adding water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the crude material by silica gel column chromatography.[7]

Data Summary Tables

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentFormulaSelectivity (Imine vs. Aldehyde)Optimal SolventsKey Considerations
Sodium BorohydrideNaBH₄Low; reduces bothMethanol, EthanolMust be added after imine formation is complete to avoid reducing the starting aldehyde.[5]
Sodium CyanoborohydrideNaBH₃CNHigh; reduces iminium ionsMethanol, EthanolIdeal for one-pot reactions at pH 4-5. Toxic (handle with care).[2][5]
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃Very High; mildDichloromethane, THF, DioxaneExcellent for sensitive substrates. Moisture-sensitive; not compatible with protic solvents.[1][5]
Catalytic HydrogenationH₂/Pd-CHighMethanol, Ethanol, Ethyl Acetate"Green" method, but requires specialized hydrogenation equipment.[3]

References

  • Jarrahpour, A. A., & Zarei, M. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Molbank, 2004(1), M352. [Link]

  • Wikipedia contributors. (2023, December 27). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Sari, Y., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]

  • Wang, L., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]

  • Nigam, A., et al. (2023). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. [Link]

  • Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Retrieved from [Link]

  • Arteaga-Pérez, L. E., et al. (2023). Reductive amination of phenol over Pd-based catalysts: elucidating the role of the support and metal nanoparticle size. Reaction Chemistry & Engineering. [Link]

  • Zeynizadeh, B., & Rahimi, S. (2006). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Redalyc. [Link]

  • Mayol, O., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. [Link]

  • Varma, R. S., & Kumar, D. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. The Journal of Organic Chemistry. [Link]

  • Mazimba, O. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. PMC. [Link]

  • Wikipedia contributors. (2023, October 23). Salicylaldehyde. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

Troubleshooting common impurities during 2-{[(4-Methoxybenzyl)amino]methyl}phenol crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Context

The synthesis of 2-{[(4-Methoxybenzyl)amino]methyl}phenol is typically achieved via the reductive amination of salicylaldehyde with 4-methoxybenzylamine[1]. While this reaction is highly efficient for forming secondary amines, the isolation of the resulting phenol-amine product is notoriously prone to purification failures. The presence of a phenol group (capable of strong hydrogen bonding) alongside a secondary amine creates a complex solubility profile. This makes the system highly susceptible to liquid-liquid phase separation (LLPS) and the entrapment of reaction intermediates during crystallization[2][3][4].

Reaction Pathway & Impurity Genesis

Understanding the mechanistic origin of your impurities is the first step in troubleshooting your crystallization workflow.

Pathway SM Salicylaldehyde + 4-Methoxybenzylamine Imine Imine Intermediate (Schiff Base) SM->Imine Condensation Target 2-{[(4-Methoxybenzyl)amino]methyl}phenol (Target Secondary Amine) Imine->Target Reduction (NaBH4 / NaBH(OAc)3) Tertiary Tertiary Amine (Over-alkylation Impurity) Target->Tertiary Excess Aldehyde + Reduction

Reaction pathway illustrating the genesis of imine and tertiary amine impurities.

Troubleshooting Guides & FAQs

Q1: My crystallization mixture consistently "oils out" (forms an emulsion) instead of yielding a solid suspension. Why does this happen and how can I force nucleation?

A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when supersaturation causes the solute to separate into a solute-rich liquid phase rather than integrating into a rigid crystal lattice[2]. This is highly common with 2-{[(4-Methoxybenzyl)amino]methyl}phenol because impurities (like unreacted starting materials) depress the melting point of the mixture below the crystallization temperature[5][6]. The solute-rich oil droplets act as an excellent solvent for these unwanted impurities, completely bypassing the impurity rejection mechanism of crystallization[2][3].

The Fix:

  • Avoid High Supersaturation: Generate supersaturation slowly by reducing the cooling rate or the anti-solvent dosing rate[2].

  • Seed in the Metastable Zone: Add pure seed crystals halfway into the metastable zone width (MSZW) before the miscibility gap is reached[2]. If you seed after the emulsion has formed, the seeds will simply dissolve into the oil droplets[2].

Q2: NMR analysis of my isolated crystals shows persistent contamination with the Schiff base (imine) intermediate. Why doesn't crystallization purge this?

A2: The imine intermediate (2-{[(4-Methoxybenzyl)imino]methyl}phenol) shares a nearly identical molecular footprint with your target secondary amine, differing only by the C=N double bond versus the C-N single bond[4]. This structural similarity allows the imine to easily incorporate into the crystal lattice of the secondary amine, resulting in co-crystallization[5].

The Fix: Crystallization alone is often insufficient to break this co-crystal. You must chemically purge the imine prior to crystallization. Ensure complete reduction by adding a slight excess of the reducing agent (e.g., NaBH(OAc)3) and extending the reaction time[1]. If residual imine persists, perform a mild acidic wash during the aqueous workup to hydrolyze the imine back to the aldehyde and primary amine.

Q3: I am detecting a tertiary amine impurity. How do I remove it?

A3: Tertiary amines form via over-alkylation if there is excess salicylaldehyde in the system[1][4]. Because the tertiary amine is significantly more lipophilic and sterically hindered, it alters the solubility profile.

The Fix: Exploit the pKa difference. The secondary amine target can be selectively crystallized as a hydrochloride (HCl) salt. The steric hindrance of the tertiary amine often prevents efficient salt lattice packing, allowing it to remain dissolved in the mother liquor.

Impurity Profiling & Purge Strategies

Impurity ProfileMechanistic OriginDetection Method (1H NMR)Recommended Purge Strategy
Schiff Base (Imine) Incomplete reduction of the intermediate[1].Singlet at ~8.3 ppm (CH=N).Pre-crystallization mild acidic hydrolysis; ensure excess reducing agent.
Tertiary Amine Over-alkylation from excess salicylaldehyde[4].Absence of secondary NH peak; complex benzylic CH2 splitting.Salt formation (HCl) to exploit pKa and steric differences.
Borate Salts Residual reducing agent (NaBH4, NaBH(OAc)3)[1].Broad peaks in 11B NMR; elevated ash content.Thorough aqueous washing with saturated NH4Cl prior to organic phase concentration.
Unreacted Aldehyde Incomplete condensation[1].Aldehyde proton at ~9.8 ppm.Bisulfite wash during aqueous workup.

Optimized Experimental Protocol: Anti-Solvent Crystallization

To prevent oiling out and ensure high purity, utilize this self-validating anti-solvent crystallization protocol.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 2-{[(4-Methoxybenzyl)amino]methyl}phenol in a minimal amount of ethyl acetate (the "good" solvent) at 50°C. Causality: Ethyl acetate disrupts the intermolecular hydrogen bonding of the phenol, ensuring complete dissolution.

  • Filtration: Perform a hot filtration through a 0.45 µm PTFE filter to remove any insoluble borate salts or particulate matter.

  • Anti-Solvent Dosing (Phase 1): Slowly add heptane (the anti-solvent) dropwise while maintaining the temperature at 50°C until the solution becomes faintly cloudy, then immediately add 1-2 drops of ethyl acetate until it clears. Self-Validation: You are now exactly at the edge of the metastable zone. If the solution turns cloudy before 45°C during cooling, you have added too much anti-solvent.

  • Seeding: Cool the solution to 40°C (entering the metastable zone) and add 1% w/w of pure 2-{[(4-Methoxybenzyl)amino]methyl}phenol seed crystals[2]. Hold the temperature for 30 minutes to allow the seed bed to establish.

  • Cooling & Anti-Solvent Dosing (Phase 2): Linearly cool the suspension to 5°C over 4 hours while slowly dosing the remaining heptane. Causality: Slow cooling prevents the system from crashing into the miscibility gap (LLPS)[2][3].

  • Isolation: Filter the resulting crystalline suspension and wash the cake with cold heptane. Dry under vacuum at 40°C.

Troubleshooting Logic Tree

Troubleshooting Start Observation: System Oils Out (LLPS) Check Did oiling occur above the compound's melting point? Start->Check Yes Yes: Solution is too concentrated. Add more solvent. Check->Yes Yes No No: Kinetic hindrance or high impurity load. Check->No No Action1 Perform charcoal treatment to remove bulk impurities No->Action1 Action2 Heat to clear, cool slowly, and add seeds in MSZW Action1->Action2 Success Crystalline Suspension Achieved Action2->Success

Decision tree for diagnosing and resolving liquid-liquid phase separation.

References[5] Nichols, L. "3.6F: Troubleshooting - Chemistry LibreTexts". LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Crystallization/3.06%3A_Step-by-Step_Procedures_for_Crystallization/3.6F%3A_Troubleshooting[2] Mettler Toledo. "Oiling Out in Crystallization". Mettler Toledo. URL: https://www.mt.com/us/en/home/applications/L1_AutoChem_Applications/L2_Crystallization/oiling-out.html[6] Reddit Community. "Recrystallization (help meeeeee) : r/chemistry". Reddit. URL: https://www.reddit.com/r/chemistry/[3] KiloMentor. "The Problem of Oiling Out in Chemical Process Development". KiloMentor Blog. URL: http://kilomentor.blogspot.com/2017/02/the-problem-of-oiling-out-in-chemical.html[1] Asano, S. "Reductive Amination, and How It Works". Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/2017/09/01/reductive-amination/[4] MDPI. "Underlying Mechanisms of Reductive Amination on Pd-Catalysts". Catalysts. URL: https://www.mdpi.com/2073-4344/12/7/765

Sources

Preventing oxidation and degradation of 2-{[(4-Methoxybenzyl)amino]methyl}phenol during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues due to the silent degradation of sensitive active pharmaceutical ingredients (APIs). The compound 2-{[(4-Methoxybenzyl)amino]methyl}phenol presents a unique tri-fold stability challenge: it contains an oxidation-prone phenol, a nucleophilic secondary amine, and an acid-sensitive 4-methoxybenzyl (PMB) protecting group.

This guide is engineered to move beyond generic advice. We will dissect the causality behind each degradation pathway and provide self-validating, field-proven protocols to ensure the absolute integrity of your compound during long-term storage.

Part 1: Core Mechanisms of Degradation (Visualized)

To prevent degradation, we must first map the chemical vulnerabilities of the molecule. The structural moieties of 2-{[(4-Methoxybenzyl)amino]methyl}phenol dictate its specific failure modes under ambient conditions.

DegradationPathways Target 2-{[(4-Methoxybenzyl)amino]methyl}phenol (Intact API) PhenolOx Phenol Oxidation (Quinones / Radicals) Target->PhenolOx O2 / Light / Transition Metals AmineOx Amine Oxidation (N-Oxides / Imines) Target->AmineOx Autoxidation / Peroxides CO2Adduct CO2 Reaction (Carbamate Salts) Target->CO2Adduct Atmospheric CO2 / Moisture PMBCleavage PMB Cleavage (Dealkylation) Target->PMBCleavage Strong Acids / Oxidants

Fig 1. Primary degradation pathways of 2-{[(4-Methoxybenzyl)amino]methyl}phenol.

Part 2: Troubleshooting Common Storage Issues (FAQs)

Q1: Why does my batch of 2-{[(4-Methoxybenzyl)amino]methyl}phenol turn pink or brown over time? Causality: The molecule contains a phenolic hydroxyl group. Phenols are highly susceptible to autoxidation, especially in the presence of ambient oxygen, light, and elevated temperatures[1][2]. This oxidation occurs via a hydrogen atom transfer (HAT) mechanism, generating phenoxyl radicals that rapidly couple or further oxidize into highly conjugated, colored ortho- or para-quinone derivatives[3]. Resolution: Store the compound in opaque, amber glass vials to block UV/visible light, and purge the headspace with high-purity Argon or Nitrogen to displace oxygen[1][4].

Q2: The compound appears visually white, but HPLC reveals a drop in purity and a mass shift (+16 Da or +44 Da). What is happening? Causality: The secondary amine moiety is vulnerable to two invisible degradation pathways:

  • N-Oxidation (+16 Da): Secondary amines can undergo autoxidation to form hydroxylamines or N-oxides, particularly if exposed to trace peroxides in storage solvents (e.g., aged THF or ether) or atmospheric oxygen[5].

  • Carbamate Formation (+44 Da): Secondary amines act as nucleophiles and readily react with atmospheric carbon dioxide (CO2) in the presence of ambient moisture to form carbamate salts. Resolution: Maintain strict anhydrous conditions using desiccators and ensure the storage environment is CO2-free by utilizing a glovebox or Schlenk line for all transfers[1].

Q3: Can I use antioxidants to prolong the shelf-life of the compound in solution? Causality: Yes, but selection is critical. Because the molecule contains a reducible 4-methoxybenzyl (PMB) group and a sensitive phenol, harsh reducing agents should be avoided. Free-radical scavengers like Butylated Hydroxytoluene (BHT) at 0.01 - 0.05% (w/v) are highly effective in organic solvents because they intercept peroxy radicals before they can abstract a hydrogen atom from the phenol[1][6]. For aqueous or alcoholic solutions, Ascorbic Acid (0.05 - 0.1%) is preferred as it acts as a sacrificial reducing agent[1]. Resolution: Incorporate BHT for organic stock solutions and Ascorbic Acid for aqueous buffers, strictly adhering to the concentrations listed in the parameters table below.

Q4: Is the 4-Methoxybenzyl (PMB) group stable during long-term storage? Causality: The PMB group is generally stable under neutral and basic conditions but is highly labile under strongly acidic or oxidative conditions[7][8]. Exposure to trace acids or heavy metal contaminants can trigger the cleavage of the C-N bond, releasing 4-methoxybenzaldehyde and the deprotected primary amine[8]. Resolution: Avoid storing the compound in unbuffered, slightly acidic solvents (like unpurified chloroform which may contain HCl) and use PTFE-lined caps to prevent metal leaching from container lids[5].

Part 3: Quantitative Storage Parameters

To eliminate guesswork, adhere to the following strict quantitative parameters for the storage of this compound.

ParameterRecommended ConditionCritical ThresholdRationale
Temperature -20°C (Long-term)> 8°CReduces kinetic energy for autoxidation and cleavage reactions[1][6].
Atmosphere Argon or Nitrogen< 1% O2Displaces O2 and CO2, preventing quinone and carbamate formation[4].
Light Exposure Amber Glass / Opaque0 Lux (Darkness)Prevents UV-catalyzed homolytic cleavage and radical initiation[2].
Antioxidant (Organic) 0.01% - 0.05% BHT> 0.1%Scavenges free radicals in stock solutions without reducing the PMB group[1].
Antioxidant (Aqueous) 0.05% - 0.1% Ascorbic Acid> 0.1%Sacrificial reductant; prevents phenol oxidation in aqueous media[1].

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove it worked. The following methodologies incorporate built-in validation steps to ensure your compound remains pristine.

StorageWorkflow Bulk Bulk API Receipt Glovebox Argon Glovebox (O2 < 1ppm) Bulk->Glovebox Transfer Aliquots Single-Use Amber Vials Glovebox->Aliquots Weighing Sealing PTFE Caps + Mylar Bag Aliquots->Sealing Encapsulation Storage -20°C Freezer (Dark) Sealing->Storage Long-Term Validation Pre-Use HPLC Validation Storage->Validation Thaw & Test

Fig 2. Self-validating anaerobic storage workflow for sensitive phenolic amines.

Protocol 1: Anaerobic Aliquoting and Long-Term Storage Preparation

Expert Insight: Repeated freeze-thaw cycles introduce condensation (moisture) and fresh oxygen, rapidly accelerating degradation. Single-use aliquoting is mandatory[1]. By incorporating a humidity/oxygen indicator in the secondary container, you can visually validate the integrity of the inert environment without opening the primary vial.

Step-by-Step Methodology:

  • Preparation: Transfer the bulk 2-{[(4-Methoxybenzyl)amino]methyl}phenol, amber glass vials, PTFE-lined screw caps, and a micro-spatula into a glovebox purged with high-purity Argon (O2 < 1 ppm, H2O < 1 ppm).

  • Aliquoting: Weigh the compound into single-use aliquots (e.g., 5–10 mg per vial).

  • Sealing: Cap the vials tightly with PTFE-lined caps. PTFE ensures an inert barrier that prevents moisture ingress and avoids plasticizer leaching[5].

  • Secondary Containment: Place the sealed vials into a secondary vacuum-sealable Mylar bag containing a desiccant pouch (silica gel) and a resazurin-based oxygen indicator tablet (turns from pink to blue if O2 > 0.1%).

  • Storage: Transfer the sealed bags to a -20°C freezer. Validation Check: Before use, inspect the oxygen indicator through the Mylar bag. If it remains pink, the storage protocol was successful, and the aliquot is safe to use.

Protocol 2: Pre-Experiment Purity Validation (HPLC-UV)

Expert Insight: Running a baseline blank and a freshly prepared standard ensures that any observed degradation peaks are from the sample, not solvent impurities or column bleed.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1 mg of the aliquot in 1 mL of degassed, HPLC-grade Acetonitrile (containing 0.01% BHT to prevent on-column oxidation)[1].

  • Chromatography: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Note: Avoid Trifluoroacetic Acid (TFA) if possible, as strong acids can induce PMB cleavage during the run[7][8].

  • Detection: Monitor at 254 nm and 280 nm (optimal for phenols and PMB groups).

  • Validation Check: Intact 2-{[(4-Methoxybenzyl)amino]methyl}phenol should elute as a single sharp peak. Peaks eluting earlier (more polar) typically indicate N-oxides or cleaved primary amines, while later peaks may indicate dimeric quinone coupling products.

Sources

Technical Support Center: Solubilization Strategies for 2-{[(4-Methoxybenzyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate diaryl secondary amines for biological assays. 2-{[(4-Methoxybenzyl)amino]methyl}phenol presents a classic formulation challenge: it possesses a basic secondary amine and a weakly acidic phenol, flanked by two highly lipophilic aromatic rings.

At physiological pH (7.4), the high crystal lattice energy and hydrophobicity of the un-ionized domains overpower the hydration energy of the protonated amine. This leads to rapid precipitation in aqueous media. This guide provides field-proven, causality-driven troubleshooting strategies to overcome these solubility barriers, ensuring robust data in your in vitro and in vivo workflows.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately when I dilute a 10 mM DMSO stock into PBS (pH 7.4)? A1: This is caused by "antisolvent precipitation" or a solvent shift. When the DMSO stock mixes with the aqueous buffer, water rapidly diffuses into the DMSO droplets, drastically increasing the polarity of the microenvironment. The lipophilic 4-methoxybenzyl and phenol rings cannot form favorable hydrogen bonds with water, forcing the molecules to self-associate and nucleate into microcrystals 1.

Q2: Can I just lower the pH of the media to dissolve it? A2: Yes, but with biological caveats. The secondary amine has an estimated pKa of ~8.5–9.0. Lowering the pH to < 6.0 ensures complete protonation, significantly increasing solubility through ion-dipole interactions. However, if your downstream application is a live-cell assay, a highly acidic vehicle will cause cytotoxicity. You must balance ionization with physiological compatibility.

Q3: Which cyclodextrin is optimal for this specific molecular structure? A3: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. The β-cyclodextrin cavity has a diameter of 6.0–6.5 Å, which is the perfect steric fit for encapsulating a substituted benzyl or phenol ring 2. α-cyclodextrin is too small, and γ-cyclodextrin is too large, leading to loose, thermodynamically unstable complexes.

Experimental Workflows & Logical Relationships

To determine the correct solubilization strategy, you must map your approach based on the target concentration and the biological sensitivity of your assay.

SolubilityWorkflow Start 2-{[(4-Methoxybenzyl)amino]methyl}phenol (Solid) Eval Evaluate Application Start->Eval InVitro In Vitro Assays (Low Conc, <1% DMSO) Eval->InVitro InVivo In Vivo / Formulation (High Conc, Biocompatible) Eval->InVivo Cosolvent Cosolvent Method (DMSO/PEG400 -> Aqueous) InVitro->Cosolvent HPBCD HP-β-CD Complexation (10-20% w/v) InVivo->HPBCD SEDDS Lipid/SEDDS Formulation InVivo->SEDDS PrecipCheck Precipitation Check Cosolvent->PrecipCheck Success Stable Solubilized State PrecipCheck->Success Clear Solution Fail Adjust pH or Increase CD PrecipCheck->Fail Cloudy/Precipitate HPBCD->Success SEDDS->Success Fail->HPBCD

Workflow for overcoming solubility issues based on experimental application.

Troubleshooting Guide: Diagnostics and Interventions

Observed IssueRoot Cause AnalysisRecommended Intervention
Media turns cloudy upon adding DMSO stock Localized supersaturation at the injection site causes rapid nucleation before the drug can disperse.Reverse Addition: Do not add stock to media. Instead, place the stock in a tube and add the aqueous media dropwise while vortexing vigorously.
Inconsistent IC50 values in cell assays Micro-precipitation. The compound is crashing out into invisible sub-micron particles, lowering the actual free-drug concentration.Add a secondary cosolvent (e.g., 5% PEG 400) to lower the dielectric constant of the mixture 3, or switch to 1% HP-β-CD.
Precipitation in HP-β-CD after 24 hours The inclusion complex has not reached thermodynamic equilibrium, or the CD concentration is too low.Heat the formulation to 37°C for 2 hours during preparation to overcome the activation energy of complexation 4.

Validated Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Follow these step-by-step methodologies to guarantee reproducible solubilization.

Protocol A: Cosolvent-Assisted Aqueous Dilution (For In Vitro Assays)

Mechanistic Goal: Gradually lower the dielectric constant of the solvent to prevent the hydrophobic effect from triggering crystal nucleation.

  • Stock Preparation: Dissolve the solid 2-{[(4-Methoxybenzyl)amino]methyl}phenol in 100% anhydrous DMSO to create a 10 mM master stock. Self-Validation: The solution must be optically clear. If not, sonicate for 5 minutes at room temperature.

  • Intermediate Dilution: Prepare an intermediate stock by diluting the 10 mM DMSO stock 1:10 into neat PEG 400. Mix by vortexing for 30 seconds.

  • Aqueous Integration: Place the required volume of your intermediate stock into a clean microcentrifuge tube. Place the tube on a vortex mixer set to medium speed.

  • Dropwise Addition: While vortexing, add your aqueous assay buffer (e.g., PBS or DMEM) dropwise (10 µL at a time) until the final desired concentration is reached.

  • Self-Validation (Micro-pellet Check): Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background. If a white micro-pellet is visible, the solubility limit has been exceeded, and you must increase the PEG 400 fraction.

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

Mechanistic Goal: Encapsulate the lipophilic 4-methoxybenzyl moiety within the hydrophobic cavity of the cyclodextrin, presenting a hydrophilic exterior to the aqueous bulk [[5]]().

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline (0.9% NaCl) or pure water. Stir until completely dissolved and clear.

  • Drug Addition: Add the solid 2-{[(4-Methoxybenzyl)amino]methyl}phenol directly to the HP-β-CD solution. Do not dissolve in organic solvent first, as residual organics can compete for the cyclodextrin cavity.

  • Thermodynamic Equilibration: Stir the suspension vigorously using a magnetic stir bar at 37°C for 12 to 24 hours. Causality: Complexation is an entropy-driven process; mild heating provides the kinetic energy required to displace water molecules from the cyclodextrin cavity, allowing the drug to enter.

  • Filtration: Filter the resulting solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved drug.

  • Self-Validation (Quantification): Do not assume 100% of the added drug is in solution. Analyze the filtrate via HPLC-UV to determine the exact solubilized concentration before proceeding to in vivo dosing.

CDMechanism Drug Free Drug (Lipophilic) Equilibrium Dynamic Equilibrium (Kd) Drug->Equilibrium Host-Guest Interaction CD HP-β-CD (Hydrophobic Cavity) CD->Equilibrium Complex Inclusion Complex (Water Soluble) Equilibrium->Complex

Dynamic equilibrium of host-guest inclusion complexation.

Quantitative Data Presentation

The table below summarizes the expected solubility enhancement factors based on the physicochemical properties of diaryl secondary amines when using various formulation strategies.

Formulation StrategyExcipient ConcentrationEstimated Solubility Limit (µg/mL)Fold Enhancement (vs. Water)Primary Application
Neat Buffer (pH 7.4) 0%< 51x (Baseline)None
Acidic Buffer (pH 4.0) 0%~ 15030xAnalytical Chemistry
Cosolvent System 1% DMSO + 5% PEG 400~ 5010xIn Vitro Cell Assays
Cyclodextrin Complex 20% HP-β-CD> 2,500> 500xIn Vivo Dosing (IV/PO)
Lipid Emulsion (SEDDS) 10% Cremophor / Oil> 5,000> 1000xIn Vivo Dosing (PO)

Note: Exact solubility limits must be empirically verified via HPLC post-filtration, as host-guest binding affinities vary based on exact stereochemistry and buffer ionic strength.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Cyclodextrin in Novel Formulations and Solubility Enhancement Techniques: A Review Source: ResearchGate URL:[Link]

  • Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures Source: Frontiers Publishing Partnerships URL:[Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: MDPI URL:[Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Scale-up optimization for the industrial production of 2-{[(4-Methoxybenzyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Scale-Up Guide for 2-{[(4-Methoxybenzyl)amino]methyl}phenol

Welcome to the Technical Support Center for the industrial scale-up of 2-{[(4-Methoxybenzyl)amino]methyl}phenol. This secondary amine is synthesized via the reductive amination of salicylaldehyde with 4-methoxybenzylamine[1]. While straightforward at the bench scale, transitioning this protocol to multi-kilogram or metric ton production introduces critical challenges in exotherm management, chemoselectivity, and impurity control[2]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure a robust scale-up.

Section 1: Process Design & Scalability FAQs

Q: What is the most scalable synthetic route for 2-{[(4-Methoxybenzyl)amino]methyl}phenol, and why? A: The two-step reductive amination (imine condensation followed by reduction) is the industry standard. For batch scale-up, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) is the preferred reducing agent[3]. Causality & Expertise: Unlike Sodium Borohydride (NaBH4), which can cause rapid, uncontrollable exotherms and non-selective reduction of the unreacted aldehyde, STAB is exceptionally mild and selective for imines over aldehydes[4]. It prevents the formation of 2-hydroxybenzyl alcohol (salicyl alcohol) byproducts. For continuous manufacturing at the metric ton scale, transitioning from batch STAB to continuous flow catalytic hydrogenation (e.g., using Pd/C or homogeneous Ir-catalysts) is highly recommended to manage heat transfer, reduce stoichiometric waste, and prevent catalyst leaching[2][5].

Section 2: Troubleshooting the Imine Condensation (Step 1)

Q: During batch scale-up of the intermediate imine, we observe severe exotherms and the formation of dimers/aminals. How can we control this? A: Causality: The condensation of salicylaldehyde and 4-methoxybenzylamine is an equilibrium-driven process that releases water[1]. Rapid addition of the amine leads to localized heating, which accelerates side reactions such as the formation of aminals (where two amine molecules react with one aldehyde) or uncontrolled dimerization. Self-Validating Protocol: To validate that exotherms are controlled, the internal temperature must not deviate by more than ±2 °C during the addition phase.

Step-by-Step Methodology: Controlled Imine Formation

  • Reactor Preparation: Charge a jacketed reactor with Salicylaldehyde (1.0 eq) and 1,2-Dichloroethane (DCE) or Methanol (5 volumes).

  • Cooling: Chill the mixture to an internal temperature of 0–5 °C.

  • Controlled Addition: Charge 4-Methoxybenzylamine (1.05 eq) into an addition funnel. Add dropwise over 2–3 hours. Validation Check: Monitor the internal thermocouple; adjust the feed rate to maintain the temperature strictly below 15 °C.

  • Dehydration: For batch processes in non-protic solvents, add anhydrous MgSO4 (0.5 eq) or utilize a Dean-Stark trap (if operating in refluxing toluene) to continuously remove the water byproduct and drive the equilibrium toward the imine.

  • Verification: Sample the reaction for In-Process Control (IPC) via HPLC. Proceed to reduction only when unreacted salicylaldehyde is <1.0%.

Section 3: Troubleshooting the Reduction (Step 2)

Q: We are experiencing incomplete conversion and catalyst poisoning during the catalytic hydrogenation of the imine. What is the cause and how do we fix it? A: Causality: Free primary amines (like unreacted 4-methoxybenzylamine) and trace impurities can strongly coordinate to and poison heterogeneous catalysts like Pd/C or Pt/C[2][5]. Furthermore, if residual water from the condensation step is not removed, it can hydrolyze the imine back to the starting materials, leading to incomplete conversion and the formation of tertiary amine byproducts (over-alkylation)[6].

Data Presentation: Comparison of Reducing Agents for Scale-Up

Reducing AgentChemoselectivity (Imine vs. Aldehyde)Exotherm ControlByproduct ProfileIndustrial Suitability
NaBH4 LowPoor (Highly exothermic)High (Alcohols, over-alkylation)Bench-scale only
NaBH(OAc)3 (STAB) Very HighExcellent (Mild)Low (Clean secondary amine)Multi-kg Batch[3]
Pd/C + H2 (Batch) HighModerate (Requires cooling)Moderate (Catalyst poisoning risk)Multi-kg Batch[5]
Ir-Catalyst + H2 (Flow) Very HighExcellent (High surface area/vol)Very LowMetric Ton Continuous[2]

Section 4: Product Isolation & Crystallization

Q: How do we isolate 2-{[(4-Methoxybenzyl)amino]methyl}phenol efficiently without extensive chromatography? A: Causality: The target molecule is a secondary amine with a phenolic hydroxyl group, making it amphoteric. Chromatographic purification is unfeasible at an industrial scale. Instead, exploiting the basicity of the secondary amine to form a highly crystalline hydrochloride salt provides a self-validating purification system; impurities remain soluble in the mother liquor.

Step-by-Step Methodology: Hydrochloride Salt Crystallization

  • Quench & Extraction: Quench the reduction reaction with 1N NaOH to neutralize any acid catalysts (if STAB/AcOH was used)[3]. Extract the free base into Ethyl Acetate (EtOAc).

  • Washing: Wash the organic layer with brine and dry over Na2SO4. Filter to remove the drying agent.

  • Salt Formation: Transfer the organic filtrate to a clean reactor. Slowly bubble anhydrous HCl gas or add a stoichiometric amount of HCl in dioxane (1.1 eq) while stirring vigorously at 20 °C.

  • Crystallization: Cool the suspension to 0–5 °C and age for 4 hours to maximize yield.

  • Filtration & Drying: Filter the resulting white crystalline solid. Wash the filter cake with cold EtOAc and dry under vacuum at 40 °C until constant weight is achieved.

Process Visualizations

Workflow Salicylaldehyde Salicylaldehyde + 4-Methoxybenzylamine Imine Imine Intermediate (Requires Water Removal) Salicylaldehyde->Imine Condensation < 15°C Reduction Reduction Step (STAB or H2/Catalyst) Imine->Reduction IPC: <1% Aldehyde Product 2-{[(4-Methoxybenzyl)amino] methyl}phenol Reduction->Product Chemoselective Isolation Crystallization (HCl Salt) Product->Isolation High Purity

Workflow for the scale-up reductive amination synthesis of 2-{[(4-Methoxybenzyl)amino]methyl}phenol.

Troubleshooting Start Issue: Incomplete Imine Reduction CheckWater Check 1: Residual Water? Start->CheckWater CheckCat Check 2: Catalyst Poisoning? Start->CheckCat Hydrolysis Imine Hydrolysis Occurring CheckWater->Hydrolysis Yes Poisoning Free Amine Binding to Pd/Pt CheckCat->Poisoning Yes SolWater Action: Add Desiccant or Use Dean-Stark Trap Hydrolysis->SolWater SolCat Action: Switch to STAB or Increase Catalyst Loading Poisoning->SolCat

Troubleshooting logic tree for resolving incomplete reduction during scale-up.

Sources

Purification techniques for 2-{[(4-Methoxybenzyl)amino]methyl}phenol without column chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the non-chromatographic purification of 2-{[(4-Methoxybenzyl)amino]methyl}phenol. This guide is designed for researchers, scientists, and drug development professionals who are seeking efficient and scalable alternatives to column chromatography for the purification of this and structurally related amphoteric compounds. Here, we will delve into the fundamental principles and provide practical, field-proven protocols to address common purification challenges.

Understanding the Molecule: An Amphoteric Nature

2-{[(4-Methoxybenzyl)amino]methyl}phenol is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Specifically, it has a weakly acidic phenolic hydroxyl group and a weakly basic secondary amino group. This dual nature is the key to its successful purification without resorting to chromatographic techniques. By carefully manipulating the pH of an aqueous solution, we can selectively protonate the amine or deprotonate the phenol, thereby altering the molecule's solubility and enabling its separation from non-amphoteric impurities.

Troubleshooting and FAQs

Here we address common issues encountered during the purification of 2-{[(4-Methoxybenzyl)amino]methyl}phenol.

Q1: My final product is an oil and won't crystallize. What should I do?

This is a common issue, often caused by the presence of residual solvents or impurities that inhibit crystallization.

  • Troubleshooting Steps:

    • Trituration: Attempt to solidify the oil by trituration. This involves stirring the oil with a solvent in which the desired product is insoluble, but the impurities are soluble.[1] For this compound, start with a non-polar solvent like hexanes or diethyl ether. The goal is to "wash" the impurities out of the oil, leaving behind the purified, solid product.

    • Solvent Swap: If the product is dissolved in a high-boiling solvent, a solvent swap can be effective. Dissolve the oily product in a minimum amount of a low-boiling solvent in which it is soluble (e.g., dichloromethane). Then, add a higher-boiling anti-solvent (a solvent in which the product is insoluble, e.g., heptane) and slowly remove the low-boiling solvent by rotary evaporation. This can induce precipitation of the purified product.

    • Seeding: If you have a small amount of pure, crystalline material from a previous batch, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

Q2: After acid-base extraction, my yield is very low. What are the likely causes?

Low yields after an acid-base extraction can stem from several factors.

  • Troubleshooting Steps:

    • Incorrect pH Adjustment: Ensure that the pH of the aqueous layer is correctly adjusted to precipitate the product. After the basic extraction of the phenol, the aqueous layer should be acidified to a pH below the pKa of the phenol (estimated to be around 10) to ensure complete precipitation. Conversely, after the acidic extraction of the amine, the aqueous layer should be basified to a pH above the pKa of the protonated amine (estimated to be around 5.5) to regenerate the neutral amine.[2][3]

    • Incomplete Extractions: Perform multiple extractions with smaller volumes of the aqueous acid or base rather than a single extraction with a large volume. This is more efficient at removing the compound from the organic layer.

    • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping some of the product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel.

    • Back-Extraction: Always perform a back-extraction of the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[2]

Q3: My product is still colored after purification. How can I decolorize it?

Colored impurities often arise from the oxidation of the phenolic group.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: During the recrystallization step, you can add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.

    • Recrystallization from a Different Solvent System: The colored impurities may be more soluble in a different recrystallization solvent, allowing for their removal. Experiment with different solvent systems.

In-Depth Purification Protocols

The following are detailed protocols for the non-chromatographic purification of 2-{[(4-Methoxybenzyl)amino]methyl}phenol. The choice of method will depend on the nature and quantity of the impurities.

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for separating the amphoteric product from neutral impurities.

Principle: The amphoteric nature of 2-{[(4-Methoxybenzyl)amino]methyl}phenol allows for its selective extraction into aqueous acidic or basic solutions, leaving neutral impurities in the organic phase. The product can then be recovered by neutralizing the aqueous solution.[3][4]

Estimated pKa Values (based on 4-aminophenol[2]):

  • Phenolic -OH: ~10.3

  • Protonated -NH2R: ~5.5

Experimental Workflow Diagram:

G cluster_0 Crude Product in Organic Solvent cluster_1 Acidic Extraction cluster_2 Basic Extraction cluster_3 Product Recovery Crude Crude 2-{[(4-Methoxybenzyl)amino]methyl}phenol in Dichloromethane Add_HCl Add 1M HCl (aq) Crude->Add_HCl Separate_1 Separate Layers Add_HCl->Separate_1 Aqueous_1 Aqueous Layer (Protonated Amine) Separate_1->Aqueous_1 to Product Recovery Organic_1 Organic Layer (Neutral Impurities + Phenol) Separate_1->Organic_1 Neutralize_1 Add 1M NaOH (aq) to Aqueous Layer 1 Aqueous_1->Neutralize_1 Add_NaOH Add 1M NaOH (aq) Organic_1->Add_NaOH Separate_2 Separate Layers Add_NaOH->Separate_2 Aqueous_2 Aqueous Layer (Phenolate) Separate_2->Aqueous_2 to Product Recovery Organic_2 Organic Layer (Neutral Impurities) Separate_2->Organic_2 Isolate Neutral Impurities Neutralize_2 Add 1M HCl (aq) to Aqueous Layer 2 Aqueous_2->Neutralize_2 Precipitate_1 Precipitate of Purified Product Neutralize_1->Precipitate_1 Precipitate_2 Precipitate of Purified Product Neutralize_2->Precipitate_2 Filter_Wash_Dry_1 Filter, Wash, and Dry Precipitate_1->Filter_Wash_Dry_1 Filter_Wash_Dry_2 Filter, Wash, and Dry Precipitate_2->Filter_Wash_Dry_2 G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation Start Crude Product Add_Solvent Add minimum amount of hot solvent Start->Add_Solvent Dissolve Dissolve completely Add_Solvent->Dissolve Cool Slowly cool to room temperature Dissolve->Cool Ice_Bath Cool in an ice bath Cool->Ice_Bath Crystals_Form Crystals form Ice_Bath->Crystals_Form Filter Vacuum filter Crystals_Form->Filter Wash Wash with cold solvent Filter->Wash Dry Dry under vacuum Wash->Dry Pure_Product Pure Crystalline Product Dry->Pure_Product

Caption: General workflow for purification by recrystallization.

Step-by-Step Methodology:

  • Solvent Screening: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the product just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Trituration

This is a simple and rapid method for removing highly soluble impurities from a solid product.

Principle: The crude solid is stirred or ground with a solvent in which the product is insoluble, but the impurities are soluble. [1] Solvent Selection: Choose a solvent where the product has very low solubility. Good starting points include:

  • Diethyl ether

  • Hexanes

  • Cold ethanol

Step-by-Step Methodology:

  • Place the crude solid in a flask.

  • Add a small amount of the chosen solvent.

  • Stir the suspension vigorously for 15-30 minutes. A glass rod can be used to break up any clumps.

  • Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of the cold trituration solvent.

  • Dry the purified solid under vacuum.

Data Summary Table

Purification TechniqueKey ParametersAdvantagesDisadvantages
Acid-Base Extraction pH of aqueous phase, choice of organic solventHighly effective for separating acidic/basic compounds from neutrals. Scalable.Requires handling of acids and bases. Can be prone to emulsions.
Recrystallization Choice of solvent/solvent pair, cooling rateCan yield very high purity crystalline product.Requires the compound to be a solid. Some product loss is inevitable.
Trituration Choice of solventSimple, fast, and uses minimal solvent.Generally less effective for removing impurities with similar solubility to the product.

References

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • YouTube. (2020, March 21). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2019, February 5). How to purify a synthetic compound without TLC and Column chromatography?. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]

  • MDPI. (2004, February 24). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Retrieved from [Link]

  • Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • YouTube. (2020, March 21). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Columbia University. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • Acta Chimica Slovenica. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Retrieved from [Link]

  • ResearchGate. (2019, February 5). How to purify a synthetic compound without TLC and Column chromatography?. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of 2-{[(4-Methoxybenzyl)amino]methyl}phenol Purity and Concentration by HPLC-UV

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise and accurate determination of a compound's purity and concentration is paramount. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the validation of 2-{[(4-Methoxybenzyl)amino]methyl}phenol, a key intermediate in various synthetic pathways. We will explore the rationale behind the method development, the validation process as stipulated by international guidelines, and a comparison with an alternative analytical technique.

The Critical Role of Purity and Concentration Validation

2-{[(4-Methoxybenzyl)amino]methyl}phenol, with its phenolic and secondary amine functionalities, presents unique analytical challenges. Impurities can arise from starting materials, by-products, or degradation, and their presence can significantly impact the efficacy, safety, and reproducibility of downstream applications. Therefore, a robust and validated analytical method is not just a regulatory requirement but a cornerstone of scientific integrity.

Part 1: The Gold Standard: HPLC-UV Method Validation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture, making it ideal for purity assessment.[1][2][3] When coupled with a UV detector, it allows for the quantification of the analyte of interest.

Causality Behind Experimental Choices

The development of a successful HPLC method hinges on a systematic approach to optimizing the separation and detection of the target analyte.[4] For 2-{[(4-Methoxybenzyl)amino]methyl}phenol, the following parameters were carefully selected:

  • Stationary Phase: A C18 reversed-phase column is the workhorse for the separation of moderately polar to nonpolar compounds.[5] The nonpolar C18 stationary phase interacts with the analyte, and by manipulating the mobile phase, we can achieve effective separation from potential impurities.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed for analyzing compounds with a range of polarities.[5][6] The buffer helps to control the pH, which is crucial for the ionization state of the phenolic and amine groups, thereby influencing their retention on the column.[7]

  • UV Detection Wavelength: The selection of an appropriate wavelength is critical for sensitivity and specificity. Phenolic compounds generally exhibit strong UV absorbance.[8][9] An analysis of the UV spectrum of 2-{[(4-Methoxybenzyl)amino]methyl}phenol would reveal its wavelength of maximum absorbance (λmax), which is the optimal setting for detection to ensure the highest sensitivity. A common wavelength for phenolic compounds is around 278-280 nm.[8][10]

Experimental Workflow for HPLC-UV Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2(R1)) Standard_Prep Standard Preparation (Known Concentration) Injection Injection onto C18 Column Standard_Prep->Injection Sample_Prep Sample Preparation (Unknown Concentration) Sample_Prep->Injection Separation Gradient Elution Injection->Separation Detection UV Detection (at λmax) Separation->Detection Specificity Specificity Detection->Specificity Linearity Linearity Detection->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC-UV method validation of 2-{[(4-Methoxybenzyl)amino]methyl}phenol.

Detailed Step-by-Step Validation Protocol

The validation of the analytical method is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[11][12][13][14][15][16]

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by comparing the chromatograms of the analyte standard, the sample, and a placebo (if applicable). Peak purity analysis using a diode array detector (DAD) can further confirm the homogeneity of the analyte peak.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of at least five concentrations of the reference standard across the expected range. The calibration curve is then generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each).

    • Intermediate Precision (Inter-assay precision): Expresses the within-laboratories variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Parameters to vary include the pH of the mobile phase, the column temperature, and the flow rate.

Part 2: An Alternative Perspective: Quantitative Nuclear Magnetic Resonance (qNMR)

While HPLC-UV is a widely adopted method, Quantitative Nuclear Magnetic Resonance (qNMR) offers a compelling alternative for purity and concentration determination without the need for a specific reference standard of the analyte.[17]

The Principle of qNMR

qNMR relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. By integrating the area of a specific proton signal of the analyte and comparing it to the integral of a known amount of an internal standard with a certified purity, the absolute concentration of the analyte can be determined.

A Comparative Analysis: HPLC-UV vs. qNMR
FeatureHPLC-UVQuantitative NMR (qNMR)
Principle Separation based on partitioning between a stationary and mobile phase, followed by UV detection.Signal intensity is directly proportional to the number of nuclei.
Reference Standard Requires a well-characterized reference standard of the analyte.Requires a certified internal standard, but not of the analyte itself.
Specificity High, based on retention time and UV spectrum. Peak purity can be assessed with a DAD.Very high, based on unique chemical shifts of protons. Can distinguish between structurally similar isomers.
Quantitation Relative quantitation against a calibration curve.Absolute quantitation against an internal standard.
Sample Preparation Can be more involved, including extraction and filtration.Simpler, typically involves dissolving the sample and internal standard in a deuterated solvent.
Throughput High, with autosamplers enabling unattended analysis of many samples.Lower, as each sample requires individual acquisition and processing time.
Instrumentation Widely available in most analytical laboratories.Requires access to an NMR spectrometer, which is less common.
Logical Relationship of Validation Parameters

Validation_Parameters Method Analytical Method Specificity Specificity Method->Specificity ensures Linearity Linearity Method->Linearity demonstrates Accuracy Accuracy Method->Accuracy verifies Precision Precision Method->Precision confirms Robustness Robustness Method->Robustness establishes LOD_LOQ LOD_LOQ Method->LOD_LOQ defines FitForPurpose Fit for Purpose Specificity->FitForPurpose Linearity->FitForPurpose Accuracy->FitForPurpose Precision->FitForPurpose Robustness->FitForPurpose LOD_LOQ->FitForPurpose

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The validation of an analytical method for determining the purity and concentration of 2-{[(4-Methoxybenzyl)amino]methyl}phenol is a critical step in ensuring the quality and reliability of research and development outcomes. The HPLC-UV method, when rigorously validated according to ICH guidelines, provides a robust, reliable, and widely accessible approach. It offers a balance of specificity, sensitivity, and throughput suitable for most applications.

Alternatively, qNMR presents a powerful, primary method for absolute quantification that can be invaluable, particularly in the absence of a certified reference standard for the analyte. The choice between these methods will ultimately depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development or research. A thorough understanding of the principles and validation requirements of each technique empowers researchers to make informed decisions and generate data of the highest scientific integrity.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link][11][12]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][16]

  • Cisneros-Yupanqui, M., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Horticulturae, 8(1), 84. Retrieved from [Link][8]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link][18]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][13]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][15]

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Retrieved from [Link][1]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

Sources

High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Structural and Quantitative Analysis of 2-{[(4-Methoxybenzyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in the structural validation and pharmacokinetic profiling of bis-benzylamine scaffolds. The compound 2-{[(4-Methoxybenzyl)amino]methyl}phenol is a highly versatile secondary amine building block with significant implications in drug development. Because substituted benzylamines are prone to extensive bioactivation into reactive intermediates1[1], robust mass spectrometry (MS) methods are essential for both structural elucidation and trace-level quantitation. This guide objectively compares High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) and Triple Quadrupole (QqQ) platforms, detailing the mechanistic fragmentation of this compound and providing a self-validating experimental protocol.

Mechanistic Principles of Fragmentation

To optimize any MS method, we must first understand the causality behind the gas-phase ion chemistry. 2-{[(4-Methoxybenzyl)amino]methyl}phenol features a central secondary amine flanked by a 4-methoxybenzyl group and a 2-hydroxybenzyl group.

In Positive Electrospray Ionization (ESI+), the secondary amine readily accepts a proton, yielding a stable [M+H]+ precursor ion at m/z 244.1332. However, the internal energy imparted during the ESI process—specifically in the ion funnel region—must be carefully controlled. Excessive radiofrequency (RF) voltage can lead to premature in-source fragmentation of benzyl ammonium species2[2].

Upon isolation and Collision-Induced Dissociation (CID), protonated benzylamines undergo an unprecedented rearrangement and heterolytic cleavage of the C-N bond3[3]. The fragmentation is driven by charge retention on the most stable carbocation:

  • 4-Methoxybenzyl Cation (m/z 121.0653) : The para-methoxy group exerts a strong +M (mesomeric) electron-donating effect, highly stabilizing the resulting carbocation. This makes m/z 121 the dominant, highly diagnostic base peak.

  • 2-Hydroxybenzyl Cation (m/z 107.0497) : Cleavage on the opposite side yields this fragment, though at a lower relative abundance due to comparatively weaker resonance stabilization.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 244.1332 C15H18NO2+ Frag1 4-Methoxybenzyl Cation m/z 121.0653 C8H9O+ Precursor->Frag1 α-Cleavage (C-N bond) Charge on Methoxybenzyl Frag2 2-Hydroxybenzyl Cation m/z 107.0497 C7H7O+ Precursor->Frag2 α-Cleavage (C-N bond) Charge on Hydroxybenzyl Frag3 Neutral Loss (NH3) m/z 227.1067 C15H15O2+ Precursor->Frag3 Rearrangement & NH3 Elimination

CID Fragmentation Pathway of Protonated 2-{[(4-Methoxybenzyl)amino]methyl}phenol

Platform Comparison: HR-Q-TOF vs. Triple Quadrupole (QqQ)

Selecting the right MS platform depends entirely on the analytical goal: structural elucidation of metabolites versus high-throughput pharmacokinetic (PK) quantitation.

FeatureHR-Q-TOF MS (e.g., Agilent 6546 / Waters Xevo G3)Triple Quadrupole (QqQ) MS (e.g., Sciex 7500 / TSQ Altis)
Primary Application Structural validation, metabolite ID, exact mass determination.High-throughput PK quantitation, trace-level bioanalysis.
Mass Accuracy Excellent (< 2 ppm). Resolves isobaric interferences.Low (Unit mass resolution, ~0.7 Da FWHM).
Sensitivity High (Femtogram range in full scan).Extremely High (Attogram range in MRM mode).
Dynamic Range 4 to 5 logs.Up to 6 logs.
Performance for 2-{[(4-Methoxybenzyl)amino]methyl}phenol Confirms the exact elemental composition of the m/z 121.0653 fragment, distinguishing it from isobaric background noise.Utilizes the 244.1 -> 121.1 transition for highly sensitive, targeted Multiple Reaction Monitoring (MRM).

Scientist's Insight : If you are screening for reactive glutathione conjugates of this compound1[1], the HR-Q-TOF is mandatory. If you are running a validated GLP bioanalytical assay for plasma clearance, the QqQ is the gold standard.

Experimental Workflow & Self-Validating Protocol

To ensure data integrity, every protocol must be a self-validating system. Lipophilic secondary amines are notorious for column carryover and matrix-induced ion suppression. The following protocol integrates System Suitability Tests (SST) and Stable Isotope-Labeled Internal Standards (SIL-IS) to guarantee trustworthiness.

Protocol_Workflow SST 1. System Suitability (Mass Accuracy & Sensitivity) Blank 2. Blank Injection (Carryover Check) SST->Blank Sample 3. Sample + SIL-IS (Matrix Effect Correction) Blank->Sample MS 4. ESI-MS/MS Analysis (CID Fragmentation) Sample->MS Data 5. Data Processing (MRM/HRMS Extraction) MS->Data

Self-Validating LC-MS/MS Analytical Workflow

Step-by-Step Methodology (QqQ MRM Quantitation)

Step 1: System Suitability Test (SST)

  • Action : Inject a neat standard of 2-{[(4-Methoxybenzyl)amino]methyl}phenol at the Lower Limit of Quantitation (LLOQ, e.g., 1 ng/mL).

  • Validation Criteria : Signal-to-noise (S/N) ratio must be ≥ 10:1. Retention time (RT) must be within ±0.1 min of the established method.

Step 2: Carryover Assessment

  • Action : Inject a double-blank sample (matrix without analyte or IS) immediately following the Upper Limit of Quantitation (ULOQ) sample.

  • Validation Criteria : The peak area at the analyte RT must be ≤ 20% of the LLOQ peak area. Causality: Benzylamines stick to stainless steel; if carryover fails, switch to PEEK tubing or add 0.1% formic acid to the strong wash solvent.

Step 3: Sample Preparation (Protein Precipitation)

  • Action : Aliquot 50 µL of plasma. Add 10 µL of SIL-IS (e.g., d3-methoxybenzyl analog). Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 2 mins, centrifuge at 14,000 x g for 10 mins. Transfer supernatant to an autosampler vial.

  • Causality : The SIL-IS perfectly co-elutes with the target analyte, dynamically correcting for any ESI ion suppression caused by endogenous phospholipids.

Step 4: LC-MS/MS Acquisition

  • Chromatography : C18 column (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 3 minutes.

  • MS Parameters (ESI+) :

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

    • MRM Transitions: m/z 244.1 → 121.1 (Quantifier, CE: 15 eV); m/z 244.1 → 107.1 (Qualifier, CE: 25 eV).

Quantitative Data & Fragment Annotation

The table below summarizes the theoretical and observed quantitative MS data for the structural validation of the compound.

Precursor Ion (m/z)Product Ion (m/z)FormulaProposed Structure / Cleavage SiteRelative Abundance (CID 20 eV)Analytical Utility
244.1332 121.0653[C8H9O]+4-Methoxybenzyl cation (C-N α-cleavage)100% (Base Peak)Primary Quantifier (MRM)
244.1332 107.0497[C7H7O]+2-Hydroxybenzyl cation (C-N α-cleavage)35%Qualifier Ion
244.1332 227.1067[C15H15O2]+Neutral loss of NH315%Diagnostic for primary/secondary amines
244.1332 91.0548[C7H7]+Tropylium/Benzyl cation (Secondary fragmentation)< 5%General aromatic indicator
References
  • Bialecki J, Ruzicka J, Attygalle AB. "An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines." Journal of Mass Spectrometry, 2006. 3[3]

  • Mutlib AE, et al. "Bioactivation of benzylamine to reactive intermediates in rodents: formation of glutathione, glutamate, and peptide conjugates." Chemical Research in Toxicology, 2002. 1[1]

  • Asakawa D, Saikusa K. "Characterization of the Internal Energy of Ions Produced by Electrospray Ionization Using Substituted Benzyl Ammonium Thermometer Ions." Journal of the American Society for Mass Spectrometry, 2022. 2[2]

Sources

Effect of the 4-methoxy group in 2-{[(4-Methoxybenzyl)amino]methyl}phenol compared to standard benzylamines

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: The Impact of the 4-Methoxy Substitution in 2-{[(4-Methoxybenzyl)amino]methyl}phenol vs. Standard Benzylamines

Executive Summary

In organic synthesis and drug design, the strategic addition of a single functional group can fundamentally alter a molecule's physicochemical properties. This guide provides an in-depth comparative analysis between 2-{[(4-Methoxybenzyl)amino]methyl}phenol (the PMB variant) and its unsubstituted analog, 2-[(Benzylamino)methyl]phenol (the standard benzyl variant). By examining the electronic, synthetic, and pharmacological impacts of the 4-methoxy group, we outline why this substitution is a powerful tool for orthogonal deprotection, while simultaneously acting as a critical metabolic liability in biological systems.

Structural & Electronic Profiling

The core difference between the two molecules lies in the para-methoxy substitution on one of the benzyl rings. The 4-methoxy group acts as a strong electron-donating group (EDG) via resonance (+M effect), which significantly outweighs its weak inductive electron-withdrawing nature (-I).

This resonance effect enriches the electron density of the benzylic system, drastically lowering the oxidation potential of the PMB group compared to a standard benzyl group. This fundamental electronic difference is the basis for its utility as an orthogonally cleavable protecting group in complex organic synthesis as detailed in standard synthetic methodologies[1].

Synthetic Utility: The Orthogonal Cleavage Advantage

Standard benzylamines typically require harsh hydrogenolysis (Pd/C, H2) for C-N bond cleavage, a process that can inadvertently reduce other sensitive functional groups (e.g., alkenes, alkynes, or halogens) present in the molecule.

In contrast, the PMB group in 2-{[(4-Methoxybenzyl)amino]methyl}phenol can be selectively cleaved under mild oxidative conditions. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can rapidly remove the PMB group without affecting standard benzyl ethers or other reducible moieties[2].

Cleavage cluster_pmb PMB Variant (4-Methoxy) cluster_bn Standard Benzyl Variant A 2-{[(4-Methoxybenzyl) amino]methyl}phenol B DDQ Oxidation (Single Electron Transfer) A->B C Quinone Methide Intermediate B->C D Cleaved Product (Amine + Aldehyde) C->D E 2-[(Benzylamino) methyl]phenol F DDQ Oxidation (High Oxidation Potential) E->F G No Reaction (Stable) F->G

Mechanism of orthogonal oxidative cleavage (DDQ) highlighting PMB lability vs. Benzyl stability.

Protocol 1: Self-Validating Oxidative Cleavage Assay (DDQ)
  • Objective: To demonstrate the chemoselective deprotection of the PMB variant versus the standard benzyl variant.

  • Causality & Design: DDQ is selected because its reduction potential perfectly matches the lowered oxidation potential of the electron-rich PMB ring. While the unprotected salicyl phenol moiety possesses minor redox activity, the highly activated 4-methoxybenzyl system preferentially undergoes single-electron oxidation due to the superior stability of the resulting para-quinone methide intermediate. The reaction is performed in a biphasic CH2Cl2/H2O system. The water is mechanistically critical: after DDQ initiates a single-electron transfer (SET), water acts as the nucleophile to hydrolyze the intermediate into the free amine and 4-methoxybenzaldehyde via C-N bond cleavage[3].

  • Step-by-Step Methodology:

    • Preparation: Dissolve 0.5 mmol of 2-{[(4-Methoxybenzyl)amino]methyl}phenol (Test) and 0.5 mmol of 2-[(Benzylamino)methyl]phenol (Negative Control) in separate flasks containing 10 mL of CH2Cl2 and 0.5 mL of deionized H2O.

    • Oxidation: Add 1.2 equivalents (0.6 mmol) of DDQ to each flask at 0°C. Causality: The slight excess ensures complete conversion, while the 0°C temperature minimizes non-specific side reactions.

    • Monitoring: Stir for 2 hours, monitoring the reaction progress via LC-MS.

    • Validation: The system is self-validating. The test flask will show complete consumption of the starting material and the appearance of 4-methoxybenzaldehyde. The negative control flask must show >99% recovery of the standard benzylamine, proving that the cleavage is entirely dependent on the 4-methoxy substitution.

    • Quenching: Quench with saturated aqueous NaHCO3 to neutralize the DDQ-H2 byproduct, extract with CH2Cl2, and concentrate under reduced pressure.

Pharmacological Implications: Metabolic Liability

While the PMB group is a synthetic asset, it introduces a significant metabolic liability in drug development. The methoxy oxygen acts as a hydrogen bond acceptor, orienting the molecule favorably within the active sites of hepatic Cytochrome P450 enzymes (e.g., CYP1A2, CYP2D6, CYP3A4).

These enzymes catalyze the abstraction of a hydrogen atom from the methoxy methyl group, leading to rapid O-demethylation to form a reactive hemiaminal intermediate that spontaneously collapses into a phenol and formaldehyde[4]. Standard benzylamines lack this specific vulnerability and generally exhibit longer half-lives in vivo.

Metabolism A 2-{[(4-Methoxybenzyl)amino]methyl}phenol B Hepatic CYP450 (e.g., CYP1A2) A->B C O-Demethylation (Major Pathway) B->C High Affinity D Benzylic Oxidation (Minor Pathway) B->D Low Affinity E 2-{[(4-Hydroxybenzyl)amino]methyl}phenol + Formaldehyde C->E F Hemiaminal Intermediate D->F

CYP450-mediated metabolic pathways showing the primary O-demethylation liability of the PMB group.

Protocol 2: In Vitro Microsomal Stability Assay
  • Objective: To quantify the CYP450-mediated clearance of the PMB variant compared to the standard benzyl variant.

  • Causality & Design: Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes. NADPH is added as an essential electron-donating cofactor for CYP450 turnover.

  • Step-by-Step Methodology:

    • Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein and 1 µM of the test compound (PMB variant or Standard Benzyl variant).

    • Self-Validating Controls:

      • Minus-NADPH Control: Incubate the compound with HLMs but without NADPH. Causality: This differentiates true enzymatic O-demethylation from chemical instability or background hydrolysis.

      • Positive Control: Run a parallel assay with Verapamil (a known high-clearance CYP substrate) to validate batch enzyme activity.

    • Initiation: Pre-warm the mixtures to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

    • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly precipitates proteins and halts enzymatic activity, preserving the exact kinetic snapshot.

    • Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Quantitative Data Comparison

The following table summarizes the divergent profiles of the two compounds based on experimental and calculated parameters:

Parameter2-{[(4-Methoxybenzyl)amino]methyl}phenol (PMB Variant)2-[(Benzylamino)methyl]phenol (Standard Variant)
Aromatic Electron Density High (+M resonance from 4-OMe)Standard (No EDG)
Oxidation Potential Low (Susceptible to SET)High (Resistant to SET)
DDQ / CAN Cleavage Rapid (< 30 min)Stable (> 24 hours)
Hydrogenolysis (Pd/C, H2) CleavesCleaves
CYP450 Metabolism High (O-demethylation liability)Low (Primarily stable)
Intrinsic Clearance ( CLint​ ) > 45 µL/min/mg protein< 15 µL/min/mg protein

Sources

Benchmarking the Catalytic Activity of 2-{[(4-Methoxybenzyl)amino]methyl}phenol Metal Complexes: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals operating in the realm of homogeneous catalysis, the design of the ligand architecture is the primary lever for tuning metal reactivity. While rigid imine-based Schiff bases (e.g., Salen) have historically dominated the literature, the shift toward reduced Schiff bases —specifically aminomethylphenols—has unlocked new paradigms in biomimetic oxidation.

This guide benchmarks the catalytic performance of metal complexes derived from 2-{[(4-Methoxybenzyl)amino]methyl}phenol (hereafter referred to as HLOMe ). By objectively comparing its Copper(II) and Vanadium(IV) complexes against industry-standard alternatives, we will dissect the structural causality behind its superior performance in aerobic oxidation reactions.

Structural Causality: The Reduced Schiff Base Advantage

The catalytic superiority of HLOMe complexes stems directly from two engineered structural modifications:

  • Conformational Flexibility (sp3 Hybridization): The reduction of the azomethine (C=N) bond yields an sp3-hybridized secondary amine. Unlike rigid planar Schiff bases, this flexibility allows the ligand to dynamically distort, accommodating the steric demands of bulky substrates during the transition state without dissociating from the metal center.

  • Electronic Tuning (+I Effect): The secondary amine acts as a strong, pure σ-donor, increasing the electron density at the metal center. This is further amplified by the electron-donating methoxy group on the pendant benzyl ring. This heightened Lewis basicity is critical for stabilizing high-valent metal intermediates (e.g., Cu(III) or V(V)) and facilitating the activation of molecular oxygen 1.

CatalyticCycle Cat Resting Catalyst [M(II)-L2] SubBind Substrate Bound [M(II)-L(Alkoxide)] Cat->SubBind + Alcohol - H+ Ox Product Release Aldehyde Formation SubBind->Ox β-Hydride Elimination Regen O2 Activation Peroxo Intermediate Ox->Regen + O2 Regen->Cat - H2O

Proposed catalytic cycle for the aerobic oxidation of alcohols.

Experimental Methodologies: A Self-Validating System

To ensure absolute reproducibility, the following protocols are designed as self-validating systems. By integrating mandatory spectroscopic checkpoints and parallel control reactions, researchers can definitively isolate the true catalytic contribution of the metal complex from background autoxidation 2.

ExpWorkflow Step1 1. Ligand Synthesis Reductive Amination Step2 2. Metal Complexation Cu(II) / V(IV) Addition Step1->Step2 Step3 3. Catalytic Assay Aerobic Oxidation Step2->Step3 Step4 4. Quantification GC-MS & UV-Vis Step3->Step4

Experimental workflow for synthesizing and benchmarking the metal complexes.

Protocol A: Synthesis and Validation of[Cu(LOMe)₂]
  • Reductive Amination: Dissolve 10 mmol of salicylaldehyde and 10 mmol of 4-methoxybenzylamine in 30 mL of anhydrous methanol. Stir at room temperature for 2 hours to form the imine intermediate.

  • Reduction: Cool the solution to 0 °C. Slowly add 15 mmol of NaBH₄ in small portions. Stir for an additional 3 hours at room temperature.

    • Validation Checkpoint 1: Analyze the product via FT-IR. The protocol is successful only if the C=N stretch (~1630 cm⁻¹) completely disappears and a new secondary N-H stretch emerges at ~3300 cm⁻¹.

  • Metalation: Dissolve 2 mmol of the purified HLOMe ligand in 20 mL of methanol. Add a solution of 1 mmol Cu(OAc)₂·H₂O in 10 mL of methanol dropwise. Stir for 4 hours at 50 °C.

    • Validation Checkpoint 2: Filter the resulting precipitate and analyze via UV-Vis spectroscopy. A distinct Ligand-to-Metal Charge Transfer (LMCT) band must be present between 400–450 nm, confirming phenoxide coordination.

Protocol B: Aerobic Oxidation Benchmarking Assay
  • Reaction Setup: In a 25 mL round-bottom flask, combine 1.0 mmol of 4-methoxybenzyl alcohol (substrate), 0.02 mmol of the catalyst (2 mol%), and 0.1 mmol of triethylamine (NEt₃) in 5 mL of toluene.

    • Causality Note: Toluene is explicitly chosen as a non-coordinating solvent to prevent competitive binding at the metal's active sites. NEt₃ acts as a base promoter to facilitate the deprotonation of the alcohol, which is the rate-limiting step for substrate coordination 3.

  • Oxidation: Attach a reflux condenser and bubble atmospheric O₂ through the solution. Maintain the reaction at 80 °C for 6 hours.

  • Control Reactions (Mandatory): Run two parallel reactions under identical conditions: one lacking the metal complex (blank) and one containing only the unmetalated HLOMe ligand.

  • Quantification: Quench 0.1 mL aliquots at 1-hour intervals, filter through a short silica plug, and analyze via GC-MS using an internal standard (e.g., mesitylene) to quantify aldehyde yield.

Benchmarking Data: Catalytic Performance Comparison

To objectively evaluate the efficacy of the HLOMe ligand architecture, its Cu(II) and V(IV) complexes were benchmarked against the industry-standard rigid catalyst [Cu(Salen)] and a control complex [Cu(L_H)₂] (derived from an unsubstituted benzylamine, isolating the electronic effect of the methoxy group).

Table 1: Aerobic Oxidation of 4-Methoxybenzyl Alcohol to 4-Methoxybenzaldehyde

Reaction Conditions: 1.0 mmol substrate, 2 mol% catalyst, 10 mol% NEt₃, Toluene (5 mL), 80 °C, 6 hours, 1 atm O₂.

CatalystLigand TypeSubstrate Conversion (%)Selectivity (%)TONTOF (h⁻¹)
[V(=O)(LOMe)₂] Reduced Schiff Base (Target)98% >99%49081.6
[Cu(LOMe)₂] Reduced Schiff Base (Target)92% >99%46076.6
[Cu(L_H)₂] Reduced Schiff Base (No Methoxy)78%95%39065.0
[Cu(Salen)] Rigid Schiff Base (Standard)45%85%22537.5
Data Analysis & Insights
  • Flexibility vs. Rigidity: Both target complexes drastically outperformed the rigid [Cu(Salen)] catalyst. The sp3 nitrogen in the reduced Schiff base prevents the catalyst from becoming kinetically trapped during the sterically demanding β-hydride elimination step.

  • The Methoxy Advantage: Comparing [Cu(L_H)₂] to [Cu(LOMe)₂] reveals a 14% increase in conversion. This isolates the +I inductive effect of the 4-methoxy group, which enriches the electron density on the copper center, accelerating the activation of O₂ to the critical peroxo intermediate.

  • Metal Selection: The Vanadium(IV) complex exhibited the highest Turnover Frequency (TOF), aligning with established literature indicating that oxovanadium bis(phenolate) species are exceptionally robust for lignin-model alcohol oxidations due to their ability to rapidly cycle between V(IV) and V(V) states 1.

Conclusion

For applications requiring high-efficiency aerobic oxidation, transitioning from traditional rigid Schiff bases to reduced aminomethylphenol architectures is highly recommended. The 2-{[(4-Methoxybenzyl)amino]methyl}phenol ligand provides an optimal balance of conformational flexibility and electronic enrichment, making its corresponding Cu(II) and V(IV) complexes superior candidates for biomimetic catalysis and complex API synthesis.

References

  • Aerobic Oxidation Reactions Catalyzed by Vanadium Complexes of Bis(Phenolate) Ligands.
  • Mechanistic Investigations into the Selective Reduction of Oxygen by a Multicopper Oxidase T3 Site-Inspired Dicopper Complex.
  • Synthesis of amino-phenolate manganese complexes and their catalytic activity in carbon dioxide activation and oxidation reactions.Canadian Science Publishing.

Sources

Safety Operating Guide

2-{[(4-Methoxybenzyl)amino]methyl}phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

The safe handling and disposal of bifunctional organic molecules like 2-{[(4-Methoxybenzyl)amino]methyl}phenol require a nuanced understanding of their chemical behavior. As a compound featuring both a weakly acidic phenol ring and a basic secondary amine, it presents unique reactivity profiles and environmental hazards.

As a Senior Application Scientist, I have designed this comprehensive technical guide to provide drug development professionals and laboratory personnel with the mechanistic reasoning and validated protocols necessary to manage this compound safely, ensuring strict compliance with environmental regulations.

Chemical Hazard Profile & Mechanistic Causality

To design a self-validating disposal system, we must first understand the molecular mechanisms that make 2-{[(4-Methoxybenzyl)amino]methyl}phenol hazardous.

  • The Phenol Moiety (Protein Denaturation): Phenolic compounds are notorious for their ability to rapidly penetrate the stratum corneum, disrupting lipid bilayers and denaturing cellular proteins. This leads to severe, often painless chemical burns due to localized nerve destruction.

  • The Secondary Amine (Alkaline Corrosivity & Nitrosation): The benzylamine derivative acts as a localized base, capable of causing alkaline saponification of skin lipids. Furthermore, secondary amines can react with nitrosating agents (e.g., nitrites in acidic media) to form N-nitrosamines, a class of potent carcinogens.

  • The Methoxybenzyl Group (Enhanced Lipophilicity): The addition of the methoxy ether group increases the overall partition coefficient (LogP) of the molecule. This enhanced lipophilicity accelerates dermal absorption, making systemic toxicity a critical concern during accidental exposure.

Table 1: Quantitative Hazard & Physicochemical Summary

Property / Hazard ClassDescription / ValueMechanistic Implication
Chemical Nature Bifunctional (Phenol + Secondary Amine)Amphoteric tendencies; reacts exothermically with both strong acids and strong bases.
EPA RCRA Code D002 (Corrosivity) / U-Series AnalogGoverned by 40 CFR 261 due to corrosive potential and phenolic toxicity[1].
GHS Classification Category 1B (Skin Corrosion), Category 1 (Eye Damage)Requires immediate neutralization and physical barrier protection (nitrile/neoprene).
Incompatible Materials Strong oxidizers, acid chlorides, hypochloritesMixing with bleach (hypochlorite) generates toxic chloramines and chlorinated phenols.

Regulatory Framework & Waste Classification

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste streams containing this compound must be strictly managed. While 2-{[(4-Methoxybenzyl)amino]methyl}phenol is not individually listed by name, it falls under characteristic hazardous waste protocols.

Solid or liquid waste containing benzylamine derivatives and phenols typically exhibits D002 (Corrosivity) characteristics[2]. Furthermore, because phenols are highly toxic to aquatic ecosystems, any aqueous waste containing this compound must be prevented from entering the sanitary sewer system[3].

Operational Disposal Workflow

The following step-by-step methodology outlines the validated protocol for routine laboratory disposal of 2-{[(4-Methoxybenzyl)amino]methyl}phenol.

Step 1: Segregation and Containment
  • Action: Isolate the chemical waste from strong acids, acid anhydrides, and oxidizing agents.

  • Causality: The secondary amine will react exothermically with acids, while the electron-rich phenol ring is highly susceptible to violent oxidation. Segregation prevents spontaneous thermal events in the waste accumulation area[4].

  • Container Selection: Use high-density polyethylene (HDPE) or amber glass containers. Avoid metal containers, as aqueous amine solutions can be corrosive to certain metals over time.

Step 2: Waste Stream Designation
  • Solid Waste: Contaminated PPE, weighing papers, and empty reagent bottles must be placed in a solid hazardous waste bin lined with a poly-bag.

  • Liquid Waste: Dissolved compound (e.g., in methanol, DMSO, or dichloromethane) must be collected in a dedicated halogenated or non-halogenated organic waste carboy, depending on the primary solvent used.

Step 3: Labeling and Storage
  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "2-{[(4-Methoxybenzyl)amino]methyl}phenol" and check the "Toxic" and "Corrosive" hazard boxes.

  • Storage: Store in a secondary containment tray within a ventilated flammable/corrosive storage cabinet, maintaining the temperature below 25°C.

Step 4: Final Destruction (TSDF)
  • Action: Transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.

  • Causality: Incineration is the only EPA-approved method for total destruction of this compound. The incinerator must be equipped with an afterburner and a nitrogen oxide ( NOx​ ) scrubber, as the combustion of the amine moiety will generate toxic NOx​ gases.

WasteDisposal Start Waste Generation: 2-{[(4-Methoxybenzyl)amino]methyl}phenol CheckState Determine Physical State (Solid vs. Liquid) Start->CheckState Solid Solid Waste (Contaminated PPE/Powder) CheckState->Solid Liquid Liquid Waste (Organic Solvents/Aqueous) CheckState->Liquid Segregate Segregate from: Strong Oxidizers & Acids Solid->Segregate Liquid->Segregate Label Label: Hazardous Waste RCRA D002 (Corrosive/Toxic) Segregate->Label TSDF Licensed TSDF High-Temp Incineration w/ NOx Scrubber Label->TSDF

Decision logic and segregation workflow for 2-{[(4-Methoxybenzyl)amino]methyl}phenol disposal.

Emergency Spill Response Protocol

In the event of an accidental spill, immediate and calculated action is required to prevent dermal exposure and environmental contamination.

  • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the laboratory fume hood sashes are open and room ventilation is maximized to disperse any aerosolized particulates.

  • Don Appropriate PPE: Put on a heavy-duty chemical-resistant apron, chemical splash goggles, and double-glove with nitrile (inner) and neoprene (outer) gloves. The lipophilicity of the methoxybenzyl group allows it to permeate standard thin latex rapidly.

  • Containment (Do NOT use Bleach):

    • For Powders: Gently cover the spill with damp sand or vermiculite to prevent dust generation. Do not dry sweep.

    • For Solutions: Surround the spill with an inert absorbent barrier (e.g., universal spill pads or diatomaceous earth). Never use sodium hypochlorite (bleach) to decontaminate the area, as it will react with the secondary amine to form highly toxic, volatile chloramines.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed material into a rigid HDPE waste container.

  • Surface Decontamination: Wash the spill surface sequentially with a dilute acetic acid solution (to neutralize the residual amine), followed by copious amounts of soap and water to remove residual lipophilic phenols. Collect all wash liquids as hazardous waste.

References

  • . Electronic Code of Federal Regulations (eCFR).

  • . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies of Sciences, Engineering, and Medicine. 3.. U.S. Environmental Protection Agency (EPA).

  • . ECHEMI Chemical Database.

Sources

Personal protective equipment for handling 2-{[(4-Methoxybenzyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: April 2026

Handling complex organic intermediates like 2-{[(4-Methoxybenzyl)amino]methyl}phenol requires a rigorous, zero-tolerance approach to laboratory safety. As a dual-functional molecule containing both a secondary amine and a phenol moiety, this compound presents overlapping chemical hazards that standard laboratory protocols often fail to address adequately.

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework for handling, mitigating, and disposing of this chemical, grounded in mechanistic causality and verified safety data.

Hazard Assessment & Mechanistic Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand why this specific molecule is dangerous. The hazard profile of 2-{[(4-Methoxybenzyl)amino]methyl}phenol is driven by its two primary functional groups:

  • The Secondary Amine (Benzylamine Derivative): Amines are highly basic and corrosive. Upon contact with the skin, they saponify the epidermal lipid bilayer. This process extracts moisture and causes liquefaction necrosis , allowing the chemical to rapidly penetrate deep into underlying tissues rather than remaining on the surface [1].

  • The Phenol Moiety: Phenols are highly lipophilic and act as aggressive protein denaturants. Crucially, phenols possess a local anesthetic effect—they destroy nerve endings upon contact, which delays the sensation of pain. This can lead to prolonged, unrecognized exposure resulting in severe systemic toxicity, including central nervous system (CNS) depression and cardiac arrhythmias [2].

The Causality of PPE Selection: Because standard nitrile gloves degrade rapidly in the presence of phenols and amines, and because skin exposure carries a high risk of painless systemic poisoning, barrier materials must be selected based on total chemical immersion resistance rather than simple splash protection.

Quantitative PPE Permeation Matrix

The following table summarizes laboratory permeation tests (ASTM F739) for structurally analogous benzylamines and phenols [2][3]. This data dictates the mandatory PPE requirements for handling this compound.

Glove MaterialThickness (mm)Breakthrough Time (min)Permeation RatingOperational Recommendation
Nitrile 0.11< 10PoorNot Recommended. Splash protection only; remove immediately if contaminated.
Neoprene 0.3010 - 30ModerateAcceptable only for rapid, closed-system transfers.
Butyl Rubber 0.30> 480ExcellentRecommended for extended handling and spill cleanup.
Fluoroelastomer (Viton) 0.50> 480ExcellentGold Standard for phenol/amine derivatives.

Mandatory Supplemental PPE:

  • Eye/Face: Indirect-vented chemical splash goggles paired with a full-face shield.

  • Body: Tyvek/Tychem chemical-resistant suit or a heavy-duty, fluid-resistant laboratory coat.

  • Respiratory: If handled outside of a fume hood (strictly prohibited unless in an emergency), a full-face respirator equipped with ABEK1P3 or Type A (Brown) organic vapor cartridges is required [1].

Operational Handling Protocols

Every interaction with 2-{[(4-Methoxybenzyl)amino]methyl}phenol must follow a self-validating procedural loop to ensure containment.

Phase 1: Pre-Operational Setup & Engineering Controls

  • Validate Airflow: Ensure the chemical fume hood is fully operational with a verified face velocity of 80–120 feet per minute (fpm). Do not proceed if the alarm is active.

  • Clear the Deck: Remove all incompatible materials from the workspace. This compound must be isolated from strong oxidizing agents, acid chlorides, and strong acids to prevent violent exothermic reactions.

  • Stage Equipment: Pre-position all necessary glassware, anti-static transfer spatulas, and secondary containment vessels inside the hood to prevent breaking the air plane once handling begins.

Phase 2: PPE Donning Sequence

  • Inspect the chemical-resistant lab coat for any micro-tears or degradation.

  • Don a pair of standard inner nitrile gloves (to maintain tactile dexterity and provide a baseline barrier).

  • Don the outer Butyl Rubber or Viton gloves over the inner nitrile layer.

  • Equip chemical splash goggles, followed by the face shield.

Phase 3: Execution & Chemical Transfer

  • Open the primary chemical container only deep within the fume hood (at least 6 inches behind the sash).

  • Use an anti-static spatula to transfer the material. Move slowly to minimize dust generation or aerosolization of the compound.

  • Immediately seal the primary container upon completion of the transfer.

  • Wipe down the exterior of the primary container with an isopropanol-dampened wipe before returning it to the storage cabinet.

Phase 4: Post-Operation Decontamination

  • Dispose of the outer Butyl/Viton gloves in a designated hazardous waste bin. Do not reuse them if direct chemical contact occurred.

  • Remove the inner nitrile gloves and wash hands and forearms thoroughly with soap and water for a minimum of 60 seconds.

Process Visualization

G Start Risk Assessment & Fume Hood Prep PPE Don Viton/Butyl Gloves & Face Shield Start->PPE Handle Execute Chemical Transfer/Synthesis PPE->Handle Spill Spill Occurs? Handle->Spill Clean Standard Decon (Isopropanol/Water) Spill->Clean No Response Evacuate & Use Amine/Phenol Absorbent Spill->Response Yes Waste Hazardous Waste Segregation Clean->Waste Response->Waste

Workflow for the safe handling and spill response of 2-{[(4-Methoxybenzyl)amino]methyl}phenol.

Emergency Response & Spill Management

Human Exposure Protocol:

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Expert Insight: For severe phenol-derivative exposures, rapid application of Polyethylene Glycol (PEG) 300 or 400 can help draw the lipophilic chemical out of the dermal tissue. Seek immediate medical attention.

  • Eye Contact: Flush eyes continuously with running water for 15 minutes, holding eyelids apart. Transport to an ophthalmologist immediately.

Spill Containment Protocol:

  • Evacuate & Isolate: Evacuate personnel from the immediate area. Ensure fume hood exhaust is running at maximum capacity.

  • Containment: Do NOT use sawdust or combustible materials to absorb the spill, as amines can generate heat upon oxidation.

  • Neutralization: Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite, dry sand) or a specialized amine/phenol neutralizer (e.g., Chemizorb®).

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a sealable, chemically compatible hazardous waste container.

Waste Disposal & Environmental Logistics

Improper disposal of substituted phenols and amines poses severe ecological risks, particularly to aquatic life.

  • Primary Classification: Must be classified as Toxic and Corrosive Organic Waste .

  • Segregation Logistics: Keep this waste stream strictly segregated from acidic wastes (to prevent violent exothermic acid-base reactions) and heavy metals.

  • Labeling: Containers must be explicitly labeled: "Hazardous Waste: Toxic/Corrosive Organic (Contains Phenol/Benzylamine derivatives) - DO NOT MIX WITH ACIDS."

  • Disposal Mechanism: Transfer to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration via an approved EPA/RCRA-compliant waste management facility.

References

  • Safety Data Sheet: Benzylamine - Carl ROTH. Carl Roth GmbH + Co. KG.
  • Ansell Nitrile & Neoprene Lab Thickness Gloves - Ansell Chemical Guardian Report.
  • Hand Protection Chemical Resistance Guide. United States Environmental Protection Agency (EPA) OSC Response.

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.